2(3H)-Benzothiazolone-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
155.21 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
InChI Key |
YEDUAINPPJYDJZ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)S2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2(3H)-Benzothiazolone-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of 2(3H)-Benzothiazolone-d4, tailored for researchers, scientists, and drug development professionals. The document details available data on its properties, outlines a proposed synthesis, and describes its primary application as an internal standard in analytical chemistry.
Chemical and Physical Properties
This compound is the deuterated isotopologue of 2(3H)-Benzothiazolone. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart.[1]
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | 2-Benzothiazolinone-d4, 1,3-Benzothiazol-2(3H)-one-d4, 2-Benzothiazolol-d4, 2-Hydroxybenzothiazole-d4 | [2][3] |
| Molecular Formula | C₇HD₄NOS | [1][2] |
| Molecular Weight | 155.21 g/mol | [1][2] |
| CAS Number | 934-34-9 (Unlabeled) | [2] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 136 - 141 °C (for unlabeled) | [5] |
| Boiling Point | Not available | |
| Appearance | White to light yellow solid | [6] |
| Solubility | 10 mM in DMSO. Generally soluble in other organic solvents like ethanol, methanol (B129727), and acetone. Low solubility in water. | [7] |
Synthesis and Spectroscopic Data
While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be proposed based on established methods for benzothiazole (B30560) synthesis and deuterium labeling.
Proposed Synthesis
The synthesis of this compound would likely start from a deuterated precursor, such as 2-aminothiophenol-d4. This could be synthesized from a deuterated aniline (B41778) derivative. The general synthesis of benzothiazolones involves the reaction of 2-aminothiophenol (B119425) with a carbonyl source.
A potential synthetic pathway is outlined below:
An alternative approach involves the direct hydrogen-deuterium exchange of 2(3H)-Benzothiazolone in D₂O at elevated temperatures, which has been shown to be effective for other benzothiazole derivatives.[2]
Spectroscopic Data
Specific spectroscopic data for this compound is not widely available. Below are the expected characteristics based on the structure and data from the unlabeled analogue.
2.2.1. Mass Spectrometry The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 155, which is 4 mass units higher than the unlabeled compound (m/z 151). The fragmentation pattern is likely to be similar to the unlabeled compound, with major fragments corresponding to the loss of CO and other neutral fragments.
2.2.2. NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the N-H proton. The aromatic region, which shows complex multiplets in the unlabeled compound, will be absent due to the deuterium substitution.
-
¹³C NMR: The ¹³C NMR spectrum will be similar to the unlabeled compound, with signals for the seven carbon atoms. The signals for the deuterated carbons may show splitting due to C-D coupling. The chemical shifts for the unlabeled compound in DMSO-d₆ are approximately: 110.1, 121.5, 122.2, 126.1, 130.0, 149.9, and 170.1 ppm.
2.2.3. Infrared (IR) Spectroscopy The IR spectrum of this compound will exhibit characteristic absorptions for the N-H and C=O functional groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) in the unlabeled compound.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its near-identical chemical and physical properties to the analyte, 2(3H)-Benzothiazolone, allow for accurate correction of variations during sample preparation and analysis.
General Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix, such as biological fluids, using a deuterated internal standard.
Proposed LC-MS/MS Method
Below is a proposed experimental protocol for the quantification of 2(3H)-Benzothiazolone in a biological matrix using this compound as an internal standard. This protocol is based on general methods for similar analytes.[3][4]
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. Liquid Chromatography Conditions
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2.3. Mass Spectrometry Conditions
| Parameter | Recommended Value |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of individual standards. Expected transitions: 2(3H)-Benzothiazolone: Precursor ion (m/z 152 [M+H]⁺) → Product ion This compound: Precursor ion (m/z 156 [M+H]⁺) → Product ion |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its properties as a stable, isotopically labeled internal standard enable accurate and precise quantification of 2(3H)-Benzothiazolone in various matrices. While detailed experimental protocols for its synthesis and specific applications are not widely published, this guide provides a comprehensive overview of its known properties and outlines representative methodologies for its use. Researchers should perform in-house validation of any analytical methods developed based on the information provided herein.
References
- 1. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. youtube.com [youtube.com]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled Benzothiazolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of deuterium-labeled 2(3H)-benzothiazolone. The incorporation of deuterium (B1214612) into pharmacologically active molecules is a critical strategy in drug development to modulate metabolic pathways and enhance pharmacokinetic profiles. This document outlines two primary approaches for the synthesis of deuterated benzothiazolone: direct catalytic hydrogen-deuterium exchange and synthesis from deuterated precursors. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Synthetic Strategies
Two principal strategies are viable for the synthesis of deuterium-labeled 2(3H)-benzothiazolone:
-
Strategy 1: Direct Catalytic Hydrogen-Deuterium (H-D) Exchange. This approach involves the direct replacement of hydrogen atoms on the pre-formed 2(3H)-benzothiazolone molecule with deuterium. This is typically achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a transition metal catalyst. This method offers the advantage of late-stage labeling of the target molecule.
-
Strategy 2: Synthesis from Deuterated Precursors. This strategy involves the synthesis of a deuterated intermediate, primarily deuterated 2-aminothiophenol, which is then cyclized to form the final deuterated 2(3H)-benzothiazolone. This method allows for precise control over the location of the deuterium labels by starting with a specifically deuterated precursor.
Experimental Protocols
Strategy 1: Direct Catalytic Hydrogen-Deuterium Exchange of 2(3H)-Benzothiazolone
This protocol describes a general method for the direct deuteration of the aromatic ring of 2(3H)-benzothiazolone via a palladium-catalyzed hydrogen-deuterium exchange reaction.
Reaction:
C₆D₅NH₂ + CS₂ --> Intermediate --(Hydrolysis)--> C₆D₄(SH)(NH₂)
C₆D₄(SH)(NH₂) + (Cl₃CO)₂CO --> C₇D₄HNOS
Caption: Synthetic routes to deuterium-labeled benzothiazolone.
Experimental Workflow for Direct H-D Exchange
Caption: Workflow for direct catalytic H-D exchange.
Logical Relationship of Synthetic Intermediates in Strategy 2
A Technical Guide to 2(3H)-Benzothiazolone-d4 for Advanced Research Applications
This technical guide provides an in-depth overview of 2(3H)-Benzothiazolone-d4, a deuterated analog of 2(3H)-Benzothiazolone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies. This document covers the compound's properties, potential synthetic routes, and detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS).
Core Compound Properties
This compound is a stable isotope-labeled version of 2(3H)-Benzothiazolone, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the unlabeled analyte but can be distinguished by its higher mass.
| Property | Value |
| CAS Number (unlabeled) | 934-34-9 |
| Molecular Formula | C₇D₄HNSO |
| Molecular Weight | 155.21 g/mol |
| Synonyms | 2-Benzothiazolinone-d4, 1,3-Benzothiazol-2(3H)-one-d4, 2-Benzothiazolol-d4, 2-Hydroxybenzothiazole-d4, 2-Oxobenzothiazole-d4, Benzothiazolone-d4 |
| Purity | >95% (as determined by HPLC) |
Synthesis and Deuteration Strategies
While specific, detailed synthesis protocols for this compound are not extensively published, its synthesis can be inferred from established methods for the unlabeled compound and general deuteration techniques.
A common route for synthesizing the 2(3H)-benzothiazolone core involves the cyclization of 2-aminothiophenol (B119425) with a suitable carbonyl-containing reagent. For the deuterated analog, a plausible strategy would involve the use of a deuterated 2-aminothiophenol precursor.
Alternatively, deuteration can be achieved through a base-catalyzed hydrogen-deuterium exchange on the aromatic ring of a pre-synthesized benzothiazole (B30560) derivative. This method involves treating the benzothiazole compound with a deuterated solvent, such as D₂O, in the presence of a base.
Application as an Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1] Deuterated standards are considered the gold standard for quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This co-elution and similar ionization efficiency allow for the correction of variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3]
Experimental Protocol: Quantification of an Analyte in a Biological Matrix using LC-MS and a Deuterated Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a target analyte in a biological sample, such as plasma or urine.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the LC-MS system.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex thoroughly for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). Develop a gradient elution method to achieve baseline separation of the analyte and the internal standard from matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both the analyte and this compound.
-
Set the appropriate ionization source parameters (e.g., electrospray ionization - ESI, in either positive or negative mode).
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
An In-depth Technical Guide to 2(3H)-Benzothiazolone-d4
This technical guide provides a comprehensive overview of 2(3H)-Benzothiazolone-d4, a deuterated isotopologue of 2(3H)-Benzothiazolone. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, common applications, and a general experimental workflow for its use as an internal standard.
Core Compound Properties
This compound is a synthetic, stable isotope-labeled version of 2(3H)-Benzothiazolone where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution is crucial for its primary applications in analytical chemistry, particularly in mass spectrometry-based quantification.
Data Summary
| Property | This compound | 2(3H)-Benzothiazolone (Unlabeled) |
| Molecular Formula | C₇D₄HNSO | C₇H₅NSO[1] |
| Molecular Weight | 155.21 g/mol [2][3][4][5] | 151.19 g/mol [6] |
| CAS Number (Unlabeled) | 934-34-9[1][3][4][5] | 934-34-9[1][3][4][5] |
| Purity | >95% (typically analyzed by HPLC)[3][4] | Not Applicable |
| Appearance | Typically a white to off-white powder | White to orange to green crystalline powder[7] |
Applications in Research and Development
The primary utility of this compound stems from its isotopic labeling. Deuterium substitution offers a mass shift from the unlabeled counterpart without significantly altering the chemical properties, which is advantageous in various analytical applications.[8]
-
Internal Standard in Quantitative Analysis : Its most common application is as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Because it co-elutes with the unlabeled analyte but is distinguishable by its higher mass, it can be used to accurately quantify the analyte in complex matrices by correcting for variations in sample preparation and instrument response.
-
Metabolic Studies : Deuterated compounds are used as tracers in metabolic studies.[8] By introducing this compound into a biological system, researchers can track its metabolic fate, identify metabolites, and elucidate metabolic pathways.
-
Pharmacokinetic Studies : The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is a field of study.[2][8] While this specific molecule is more of an analytical tool, the principles of its use are foundational to this area of drug development.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines a general procedure for using this compound as an internal standard to quantify its unlabeled analogue in a sample matrix (e.g., plasma, urine).
-
Preparation of Standard Solutions :
-
Prepare a stock solution of the unlabeled 2(3H)-Benzothiazolone (the analyte) in a suitable organic solvent (e.g., Methanol, Acetonitrile).
-
Prepare a separate stock solution of this compound (the internal standard) in the same solvent.
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
-
Sample Preparation :
-
To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.
-
Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis :
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18) for chromatographic separation.
-
The mobile phase composition and gradient will depend on the specific method but will be designed to achieve good separation of the analyte from other matrix components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, if available, to enhance selectivity and sensitivity.
-
Monitor at least one specific mass transition for the analyte and one for the internal standard.
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
This guide provides essential information on this compound for its effective application in a research setting. The use of stable isotope-labeled standards is a cornerstone of modern analytical chemistry, enabling accurate and precise quantification in complex studies.
References
- 1. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 2. gentaur.com [gentaur.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
Elucidation of the Molecular Structure of 2(3H)-Benzothiazolone-d4: A Technical Guide
Introduction
2(3H)-Benzothiazolone-d4 is the deuterium-labeled form of 2(3H)-Benzothiazolone, a heterocyclic compound with applications in pharmaceuticals and as a synthetic intermediate.[1][2] The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to the parent compound but distinguishable by its mass.[1] This guide provides an in-depth overview of the analytical techniques and experimental protocols used to elucidate and confirm the structure of this compound.
Molecular Structure and Isotopic Labeling
The core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. In this compound, the four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This specific labeling is confirmed by a combination of mass spectrometry, which shows a mass increase of four units compared to the unlabeled standard, and ¹H NMR, which demonstrates the absence of aromatic proton signals.
Caption: Molecular structure of this compound.
Structure Elucidation Workflow
The process of structure elucidation involves a systematic approach, integrating data from multiple analytical techniques to build a coherent and verified model of the molecule's structure.
Caption: Experimental workflow for structure elucidation.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and isotopic purity of the compound. The electron ionization (EI) mass spectrum of the unlabeled 2(3H)-Benzothiazolone shows a molecular ion peak [M]⁺ at m/z 151.[3] For the deuterated analog, this peak is expected to shift to m/z 155, confirming the incorporation of four deuterium atoms.
Table 1: Comparison of Mass Spectrometry Data
| Analyte | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) | Key Fragments (m/z) |
| 2(3H)-Benzothiazolone | C₇H₅NOS | 151.19 | 151 | 123, 108, 96 |
| This compound | C₇HD₄NOS | 155.21 | 155 | 127, 112, 100 |
Fragment assignments are predictive and based on the fragmentation of the unlabeled compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key difference in the IR spectrum of the d4-labeled compound compared to its parent is the appearance of C-D stretching vibrations and the disappearance of aromatic C-H stretching vibrations.
Table 2: Key Infrared Absorption Frequencies
| Vibrational Mode | Unlabeled Compound (cm⁻¹) | d4-Labeled Compound (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3300 | 3400 - 3300 | Amide N-H stretch |
| Aromatic C-H Stretch | 3100 - 3000 | Absent | Aromatic C-H vibrations |
| Aromatic C-D Stretch | Absent | ~2250 | Aromatic C-D vibrations |
| C=O Stretch | ~1700 | ~1700 | Amide carbonyl stretch |
| C=C Stretch | 1600 - 1450 | 1600 - 1450 | Aromatic ring skeletal vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, NMR is the definitive technique to confirm the precise location of the deuterium labels.
-
¹H NMR: The spectrum of the unlabeled compound in DMSO-d6 shows complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the N-H proton.[4] In the ¹H NMR spectrum of the d4-analog, the aromatic signals are absent, providing conclusive evidence of deuterium substitution on the benzene ring. Only the signal for the N-H proton will remain.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbons attached to deuterium (C-D) will exhibit triplet fine structures due to C-D coupling (unless a deuterium-decoupling sequence is used) and will have significantly attenuated signal intensities compared to the protonated carbons.
Table 3: Predicted NMR Spectroscopic Data (Solvent: DMSO-d6)
| Nucleus | Unlabeled Compound (δ ppm) | d4-Labeled Compound (δ ppm) | Multiplicity | Assignment |
| ¹H | ~11.6 (broad s, 1H), 7.0-7.8 (m, 4H) | ~11.6 (broad s, 1H) | Broad Singlet | N-H |
| ¹³C | ~170 | ~170 | s | C=O |
| 120-140 | 120-140 | m, t | Aromatic C, C-D | |
| ~115 | ~115 | s | Thiazole C |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., QTOF or Triple Quadrupole).[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI positive and negative modes are used to detect different benzothiazole (B30560) derivatives; negative ion mode is suitable for 2-hydroxybenzothiazole.[5][6]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-300.
-
Collision Energy (for MS/MS): 20-40 eV to induce fragmentation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[4]
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Experiment:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the correct molecular mass and degree of deuteration. IR spectroscopy verifies the integrity of the core functional groups and confirms the C-D bond formation. Finally, ¹H and ¹³C NMR provide unambiguous evidence for the specific location of the deuterium labels on the aromatic ring. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists involved in the synthesis, analysis, and application of isotopically labeled compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 2(3H)-Benzothiazolone-d4
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2(3H)-Benzothiazolone-d4. It is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical and research applications. This document outlines key physical data, experimental protocols for its characterization, and a workflow illustrating its application as an internal standard.
This compound is the deuterated form of 2(3H)-Benzothiazolone.[1][2] The incorporation of deuterium (B1214612) atoms makes it a valuable tool in various analytical techniques, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] It can also be used as a tracer in pharmacokinetic studies to understand the metabolic fate of the parent compound.[1][2]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled parent compound, 2(3H)-Benzothiazolone, is also included for comparison where available.
| Property | This compound | 2(3H)-Benzothiazolone (Unlabeled) |
| Molecular Formula | C₇D₄HNOS | C₇H₅NOS[3][4] |
| Molecular Weight | 155.21 g/mol [1][2][5][6][7][8] | 151.19 g/mol [3][9] |
| CAS Number | Not specified | 934-34-9[3][4][5][6][7][9] |
| Appearance | Not specified in search results | White to orange to green crystalline powder[3] |
| Melting Point | Not specified in search results | 136 - 141 °C[3] |
| Solubility | 10 mM in DMSO[1], Slightly soluble in Chloroform, Methanol[] | Aqueous solubility: 4.30 x 10³ mg/L (25°C)[11] |
| Purity | >95% (HPLC)[5][7] | ≥ 98% (GC)[3] |
| SMILES | O=C(S1)NC2=C1C([2H])=C([2H])C([2H])=C2[2H][1][2][8] | C1=CC=C2C(=C1)NC(=O)S2[9] |
Experimental Protocols
Detailed methodologies for determining key physical characteristics are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.
1. Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.[12][13]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. A thermometer is inserted into the designated well to monitor the temperature.[12]
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., silicone oil) within the Thiele tube.[13]
-
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[15]
-
Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of high purity.[13]
2. Determination of Solubility
Solubility tests are performed to understand the behavior of a compound in various solvents, which provides insights into its polarity and potential applications in different formulations.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.[16]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of DMSO, chloroform, or methanol) is added to the test tube in small portions.[16]
-
Mixing: After each addition of the solvent, the test tube is vigorously shaken to facilitate dissolution.[16]
-
Observation: The mixture is observed to determine if the compound has completely dissolved. If the solid is no longer visible and the solution is clear, the compound is considered soluble in that solvent at the tested concentration.
-
Classification: The solubility can be qualitatively described as very soluble, soluble, slightly soluble, or insoluble based on the amount of substance that dissolves in a given volume of solvent.
Mandatory Visualizations
Workflow for Quantitative Analysis using this compound as an Internal Standard
The following diagram illustrates a typical experimental workflow where this compound is used as an internal standard for the quantitative analysis of its unlabeled counterpart in a sample matrix.
Caption: Workflow for using this compound as an internal standard.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. env.go.jp [env.go.jp]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Stability and Storage of 2(3H)-Benzothiazolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2(3H)-Benzothiazolone-d4, a deuterated analogue of 2(3H)-Benzothiazolone. The information herein is compiled from publicly available data sheets and scientific literature concerning the benzothiazole (B30560) chemical class. This document is intended to serve as a valuable resource for ensuring the long-term integrity and reliability of this compound in a laboratory setting.
Overview of this compound
This compound is a stable isotope-labeled compound used as an internal standard in quantitative analyses, such as those performed by NMR, GC-MS, or LC-MS.[1] Its structural integrity is paramount for accurate analytical results. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of molecules, making stable isotope-labeled standards like this crucial in drug development.[1]
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and maintain the purity of this compound. The following recommendations are based on supplier information and general guidelines for handling chemical reference standards.
Storage Conditions
To ensure long-term stability, this compound should be stored under the conditions outlined in the table below. These are derived from typical supplier recommendations for the neat compound and related deuterated analogues.[2]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[2] | Minimizes the rate of potential thermal degradation. |
| Room temperature for shipping and short-term handling.[1] | The compound is stable for short durations at ambient temperature. | |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation. |
| Light | Store in a dark place or in an amber vial. | Protects from photodegradation, as benzothiazole derivatives can be susceptible to light-induced reactions.[3] |
Handling Precautions
Safe and effective handling practices are essential. Based on safety data sheets for similar compounds, the following precautions are advised:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of the powder or any generated dust.
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure the container is tightly closed after use to prevent contamination and exposure to air and moisture.[2]
Stability Profile and Potential Degradation
While specific, publicly available long-term stability studies on this compound are limited, information on the degradation of the benzothiazole core structure can infer potential stability liabilities.
Potential Degradation Pathways
The benzothiazole ring system can be susceptible to certain degradation mechanisms. It is reasonable to presume that this compound may be affected by similar pathways under stressful conditions.
-
Oxidation: The sulfur atom in the thiazole (B1198619) ring can be a target for oxidation. Studies on benzothiazole degradation have employed advanced oxidation processes, indicating its susceptibility to strong oxidizing agents.[4]
-
Photodegradation: Benzothiazole derivatives have been shown to undergo photodegradation.[3] The mechanism can involve photoisomerization and reactions with singlet oxygen.[3]
-
Hydrolysis: While generally stable, the lactam (amide) bond within the 2(3H)-one ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less likely under recommended neutral storage conditions.
The following diagram illustrates a logical workflow for handling and assessing the stability of this compound.
Caption: Workflow for Handling and Stability Assessment of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5]
Example Stability-Indicating HPLC Method (Hypothetical)
The following is a typical, though hypothetical, protocol for developing a stability-indicating HPLC method for this compound. This would require validation for its specific application.
Objective: To separate and quantify this compound from potential degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid for peak shape improvement). For example, starting with 20% acetonitrile and ramping up to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., ~280-320 nm).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
To demonstrate specificity, samples of this compound would be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
Acid/Base Hydrolysis: Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose the solid compound to 80°C.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) and white light.
-
-
Analysis:
-
Analyze the stressed samples alongside a control (unstressed) sample using the HPLC method.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.
-
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Experimental Workflow for a Forced Degradation Study.
Conclusion
While detailed, publicly accessible stability data for this compound is scarce, the available information strongly suggests that the compound is stable when stored under appropriate conditions. The primary recommendation is long-term storage at -20°C in a tightly sealed, light-resistant container. For ensuring the continued integrity of the standard, particularly if it is old or has been handled frequently, periodic purity checks using a validated stability-indicating method like HPLC are advisable. By adhering to these guidelines, researchers can be confident in the quality and reliability of their this compound standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
An In-depth Technical Guide to 2(3H)-Benzothiazolone-d4 for Researchers and Drug Development Professionals
Introduction
2(3H)-Benzothiazolone-d4 is a deuterated analog of 2(3H)-benzothiazolone, a heterocyclic compound with a benzothiazole (B30560) core. This isotopically labeled version serves as a critical tool in analytical chemistry, particularly in the field of drug development and clinical research. Its primary application lies in its use as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This key characteristic allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its use as an internal standard, and visual diagrams to illustrate the underlying principles and workflows.
Commercial Suppliers
For researchers and drug development professionals looking to source this compound, several commercial suppliers offer this compound. The following table summarizes the available information from prominent vendors. Please note that pricing is often subject to quotation and may vary.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-W018710S | Not specified | 10 mg |
| CLEARSYNTH | CS-T-94569 | Not specified | Inquire for details |
| LGC Standards (Toronto Research Chemicals) | B206662 | >95% (HPLC)[1] | 10 mg[1] |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of a benzothiazole-based analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is adapted from established methodologies for similar deuterated internal standards used in LC-MS/MS assays[1][2].
Objective: To quantify the concentration of a target benzothiazole analyte in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents:
-
Target benzothiazole analyte (analytical standard)
-
This compound (internal standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the target analyte in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
From the stock solutions, prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution in a 50:50 methanol:water mixture.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking known concentrations of the analyte working solution into drug-free human plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (to be optimized for the specific analyte):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and this compound. For example:
-
Analyte: [M+H]+ → fragment ion
-
This compound (IS): [M+H+4]+ → fragment ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS for each sample.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
An In-depth Technical Guide to the Natural Abundance of 2(3H)-Benzothiazolone Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of 2(3H)-Benzothiazolone, a molecule of significant interest in various scientific and industrial fields. Understanding the baseline isotopic distribution is crucial for applications ranging from metabolic studies and environmental tracing to the development of isotopically labeled standards for quantitative analysis in drug development. This document outlines the natural abundance of the constituent elemental isotopes, details a robust experimental protocol for their determination, and provides a visual representation of the analytical workflow.
Natural Isotopic Abundance of 2(3H)-Benzothiazolone (C₇H₅NOS) Constituents
The isotopic signature of an organic molecule is a composite of the natural abundances of the isotopes of its constituent elements. 2(3H)-Benzothiazolone has the chemical formula C₇H₅NOS.[1][2][3] The stable isotopes of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur each contribute to the overall isotopic distribution of the molecule. The accepted natural abundances of these isotopes are summarized in the table below.
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon (C) | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen (H) | ¹H (Protium) | 99.98 |
| ²H (Deuterium) | 0.02 | |
| Nitrogen (N) | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen (O) | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur (S) | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Experimental Protocol for Isotopic Analysis
The determination of the natural isotopic abundance of 2(3H)-Benzothiazolone is most accurately achieved using Isotope Ratio Mass Spectrometry (IRMS).[4][5] This technique offers high precision and sensitivity for measuring the ratios of stable isotopes. The following protocol outlines a typical workflow for this analysis.
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The goal is to isolate and purify the 2(3H)-Benzothiazolone and then convert it into a gaseous form suitable for introduction into the mass spectrometer.
-
Sample Purification:
-
Depending on the sample matrix (e.g., biological tissue, environmental sample), an initial extraction and purification step is necessary to isolate the 2(3H)-Benzothiazolone. This can be achieved through techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or high-performance liquid chromatography (HPLC).
-
The purity of the isolated compound should be verified using analytical techniques like HPLC-UV or LC-MS.
-
-
Combustion and Gas Conversion:
-
For the analysis of carbon and nitrogen isotopes, the purified 2(3H)-Benzothiazolone sample is subjected to high-temperature combustion in an elemental analyzer (EA).
-
The sample is weighed into a tin capsule and introduced into the EA.
-
Combustion at temperatures exceeding 1000°C in the presence of an oxidant (e.g., tungsten(VI) oxide) converts the organic material into simple gases: carbon dioxide (CO₂), nitrogen gas (N₂), sulfur dioxide (SO₂), and water (H₂O).
-
For oxygen and hydrogen isotope analysis, a high-temperature pyrolysis technique is employed, converting the sample into H₂ and CO gas.
-
-
Gas Purification and Separation:
-
The resulting gases from the EA or pyrolysis unit are passed through a series of traps and chromatographic columns to separate them and remove any impurities.
-
Water is removed using a desiccant trap.
-
The gases of interest (CO₂, N₂, H₂, SO₂) are separated using a gas chromatography (GC) column.
-
Isotope Ratio Mass Spectrometry (IRMS) Analysis
-
Introduction into the Mass Spectrometer:
-
The purified and separated gases are introduced into the ion source of the IRMS instrument via a continuous flow interface.
-
-
Ionization and Acceleration:
-
In the ion source, the gas molecules are ionized, typically by electron impact, creating positively charged ions.
-
These ions are then accelerated by a high voltage potential.
-
-
Mass Separation:
-
The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions. Lighter isotopes are deflected more than heavier isotopes.
-
-
Detection:
-
The separated ion beams are simultaneously collected by multiple Faraday cup detectors. Each detector is positioned to capture a specific isotope.
-
The intensity of the ion current measured by each detector is proportional to the abundance of that isotope.
-
-
Data Analysis:
-
The instrument software calculates the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N).
-
These ratios are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard.
-
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isotopic analysis of 2(3H)-Benzothiazolone.
Caption: Experimental workflow for isotopic analysis of 2(3H)-Benzothiazolone.
Caption: Logical relationship for determining baseline isotopic signature.
References
Methodological & Application
Application Notes and Protocols for the Use of 2(3H)-Benzothiazolone-d4 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2(3H)-Benzothiazolone-d4 as an internal standard in the quantitative analysis of its non-deuterated analogue, 2(3H)-Benzothiazolone (also known as 2-hydroxybenzothiazole), using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering enhanced accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
Introduction to 2(3H)-Benzothiazolone and its Deuterated Internal Standard
2(3H)-Benzothiazolone is a heterocyclic organic compound that finds applications in various industrial processes and has been identified as an environmental contaminant. Accurate quantification of this analyte in complex matrices such as environmental water samples and biological fluids is crucial for monitoring and risk assessment. This compound is the deuterated form of 2(3H)-Benzothiazolone, making it an ideal internal standard for isotope dilution mass spectrometry. Its chemical and physical properties closely mimic the analyte of interest, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and concentration of 2(3H)-Benzothiazolone from aqueous matrices.
Materials:
-
Water sample
-
This compound internal standard spiking solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering salts and polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the fragmentation of 2(3H)-Benzothiazolone in negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The following are the proposed MRM transitions for the analyte and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2(3H)-Benzothiazolone | 150.0 | 107.0 | 20 | 100 |
| 150.0 | 90.0 | 25 | 100 | |
| This compound (IS) | 154.0 | 111.0 | 20 | 100 |
| 154.0 | 94.0 | 25 | 100 |
Quantitative Data Summary
The following tables summarize the expected performance of an LC-MS/MS method using this compound as an internal standard for the quantification of 2(3H)-Benzothiazolone. This data is representative for the analysis of benzothiazole (B30560) derivatives in environmental water samples and should be validated in the user's laboratory.[2][3][4]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.0 ng/L |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/L) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 95 - 105 | < 15 |
| Medium | 50 | 98 - 102 | < 10 |
| High | 500 | 97 - 103 | < 10 |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) |
| Extraction Recovery | 85 - 95 |
| Matrix Effect | 90 - 110 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of 2(3H)-Benzothiazolone using this compound as an internal standard.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of Isotope Dilution using this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using 2(3H)-Benzothiazolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Benzothiazolone and its derivatives are heterocyclic compounds of significant interest in various fields, including environmental analysis, toxicology, and pharmaceutical sciences. Accurate and precise quantification of these compounds is crucial for understanding their environmental fate, biological effects, and potential as therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of benzothiazole (B30560) derivatives using 2(3H)-Benzothiazolone-d4 as an internal standard (IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is the deuterium-labeled analogue of 2(3H)-Benzothiazolone.[1] The use of a stable isotope-labeled internal standard is a widely accepted and highly recommended practice in quantitative mass spectrometry to ensure the reliability and accuracy of analytical data. Due to their near-identical physicochemical properties to the analyte, deuterated internal standards co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and precision of quantification.
Principle of the Method: Isotope Dilution Mass Spectrometry
The quantitative method described herein is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, this compound, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, this ratio remains constant even if there are losses during sample processing or fluctuations in instrument response. This approach minimizes matrix effects and improves the overall robustness of the assay.
Featured Application: Quantification of 2-Hydroxybenzothiazole in Aqueous Samples
This protocol details the quantitative analysis of 2-Hydroxybenzothiazole, a common metabolite and environmental contaminant, in wastewater samples. This compound is employed as the internal standard to ensure accurate and precise results.
Experimental Protocol
3.1.1. Materials and Reagents
-
Analytes and Internal Standard:
-
2-Hydroxybenzothiazole (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
-
3.1.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Hydroxybenzothiazole and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-Hydroxybenzothiazole by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.
-
3.1.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 100 mL of the aqueous sample (e.g., wastewater effluent).
-
Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to each 100 mL sample, calibration standard, and quality control sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 2-Hydroxybenzothiazole 152.0 108.1 25 | this compound | 156.0 | 112.1 | 25 |
-
Data Presentation and Quality Control
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression analysis is performed, and a weighting factor of 1/x is typically used.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantitative analysis of 2-Hydroxybenzothiazole using this compound as an internal standard.
| Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | > 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | S/N > 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N > 10, RSD ≤ 20% |
| Accuracy (at 3 QC levels) | 95 - 105% | 85 - 115% |
| Precision (RSD at 3 QC levels) | < 10% | ≤ 15% |
| Recovery (at 3 QC levels) | 85 - 95% | Consistent and reproducible |
| Matrix Effect | Minimal | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis.
Principle of Isotope Dilution
Caption: Logical relationship in isotope dilution analysis.
References
Application Notes and Protocols for the Analytical Detection of 2(3H)-Benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Benzothiazolone, also known as 2-hydroxybenzothiazole, is a heterocyclic organic compound with a wide range of applications. It serves as a crucial intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its derivatives are explored for various biological activities, making its accurate detection and quantification essential in research, drug development, and quality control processes. This document provides detailed application notes and protocols for the analytical determination of 2(3H)-Benzothiazolone using modern analytical techniques.
Recommended Analytical Techniques
A multi-technique approach is recommended for the comprehensive analysis of 2(3H)-Benzothiazolone, ensuring specificity, sensitivity, and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) : Ideal for the separation and quantification of 2(3H)-Benzothiazolone in solution. Coupling with Ultraviolet (UV) or Mass Spectrometry (MS) detectors provides high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural elucidation capabilities.
-
Electrochemical Methods : These sensor-based techniques can offer rapid and sensitive detection of electroactive analytes like 2(3H)-Benzothiazolone.
-
Spectrophotometry : A cost-effective method for quantitative analysis, often used for routine assays where high specificity is not paramount.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for the quantification of 2(3H)-Benzothiazolone and structurally similar benzothiazole (B30560) derivatives using various analytical techniques. This data is compiled from published literature and serves as a guide for method selection and development.[2][3][4][5][6]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 70 - 107% | 77 - 137% |
| Precision (%RSD) | < 2.0% | < 15% | < 21% |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.5 - 10 ng/g | 0.001 - 0.035 µg/L |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 20 - 200 ng/L | 0.003 - 0.116 µg/L |
| Specificity/Selectivity | Good | Excellent | Excellent |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the separation and quantification of 2(3H)-Benzothiazolone in a sample matrix.
1. Instrumentation and Materials
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standard of 2(3H)-Benzothiazolone.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the 2(3H)-Benzothiazolone reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.
4. Analysis and Quantification
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2(3H)-Benzothiazolone in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
1. Instrumentation and Materials
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade).
-
Reference standard of 2(3H)-Benzothiazolone.
2. UPLC-MS/MS Conditions
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to achieve optimal separation (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MRM Transitions: Monitor the precursor ion and at least two product ions for quantification and confirmation (to be determined by direct infusion of the standard). For 2(3H)-Benzothiazolone (MW 151.19), the precursor ion would be [M-H]⁻ at m/z 150.
3. Standard and Sample Preparation
-
Follow similar procedures as for HPLC-UV, using LC-MS grade solvents and reagents.
-
Matrix effects should be evaluated by comparing the response of the analyte in the sample matrix to that in a pure solvent.
Protocol 3: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of 2(3H)-Benzothiazolone in various matrices, particularly after a suitable extraction and derivatization if necessary.
1. Instrumentation and Materials
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas).
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane).
-
Reference standard of 2(3H)-Benzothiazolone.
2. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Sample Preparation (Headspace SPME for liquid samples)
-
Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
Add salt (e.g., NaCl) to increase the ionic strength and promote partitioning of the analyte into the headspace.
-
Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation.
-
Desorb the extracted analytes from the fiber in the hot GC injector.
Mandatory Visualizations
Caption: General workflow for quantitative HPLC-UV analysis.
Caption: Headspace SPME workflow for GC-MS sample preparation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 2(3H)-Benzothiazolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Benzothiazolone-d4 is the deuterium-labeled form of 2(3H)-Benzothiazolone, a heterocyclic compound of interest in pharmaceutical research. Deuterium (B1214612) labeling is a strategic tool in pharmacokinetic (PK) studies to investigate the metabolic fate of a drug candidate. The substitution of hydrogen with deuterium can alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes, which can lead to a more favorable pharmacokinetic profile, such as increased half-life and reduced formation of toxic metabolites. These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize hypothetical, yet representative, pharmacokinetic parameters of a benzothiazole (B30560) derivative after intravenous (IV) and oral (PO) administration in rats. This data is presented to illustrate how to structure and compare pharmacokinetic data.
Table 1: Pharmacokinetic Parameters of a Benzothiazole Derivative in Rats (Mean ± SD, n=3)
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Tmax (h) | - | 1.5 ± 0.5 |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 90 |
| AUC0-t (ng·h/mL) | 1200 ± 210 | 2800 ± 450 |
| AUC0-inf (ng·h/mL) | 1250 ± 230 | 2950 ± 480 |
| t1/2 (h) | 2.8 ± 0.4 | 3.1 ± 0.6 |
| CL (L/h/kg) | 0.8 ± 0.1 | - |
| Vd (L/kg) | 3.2 ± 0.5 | - |
| F (%) | - | 23.6 |
Data is hypothetical and based on a representative benzothiazole derivative for illustrative purposes.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound.
1.1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Animals are fasted overnight before dosing.
1.2. Dosing:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400) to a final concentration of 1 mg/mL. A dose of 1 mg/kg is administered via the tail vein.
-
Oral (PO) Administration: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 2 mg/mL. A dose of 10 mg/kg is administered by oral gavage.
1.3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
1.4. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
LC-MS/MS Method for Quantification of this compound in Plasma
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
2.1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
2.2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
2.3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte. For 2-hydroxybenzothiazole, negative ion mode is often effective.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) are determined by infusion into the mass spectrometer.
2.4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Metabolic Pathway of 2(3H)-Benzothiazolone
The metabolism of benzothiazole derivatives can proceed through various pathways. For 2(3H)-Benzothiazolone, the primary metabolic routes are expected to involve hydroxylation of the benzene (B151609) ring and potential ring cleavage. Deuteration at specific positions can slow down metabolism at those sites, leading to a shift in the metabolic profile.
Conclusion
The use of this compound in pharmacokinetic studies provides valuable insights into the absorption, distribution, metabolism, and excretion of this compound. The provided protocols for in vivo studies and LC-MS/MS analysis serve as a robust starting point for researchers. The illustrative data and metabolic pathway highlight the key aspects to be considered during such investigations. Careful adaptation and validation of these methods are crucial for obtaining reliable and reproducible pharmacokinetic data, which is essential for the advancement of drug development programs.
References
Application Notes and Protocols for 2(3H)-Benzothiazolone-d4 Stock Solutions
Introduction
2(3H)-Benzothiazolone-d4 is the deuterated form of 2(3H)-Benzothiazolone, a heterocyclic compound utilized in various industrial and research applications, including as an intermediate in the synthesis of dyes and pharmaceuticals. In research and drug development, deuterated standards are crucial for use as internal standards in quantitative analyses by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as well as in nuclear magnetic resonance (NMR) spectroscopy. The deuterium (B1214612) labeling provides a distinct mass difference from the endogenous or non-labeled analyte, allowing for precise and accurate quantification while maintaining similar chemical and chromatographic properties.
Proper preparation of stock solutions from the neat material is a critical first step to ensure the accuracy and reliability of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions, along with data on its solubility and stability to guide researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the physical and chemical properties, along with the known solubility and stability data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇HD₄NOS |
| Molecular Weight | 155.21 g/mol [1] |
| Appearance | White to light yellow solid |
| Purity (HPLC) | >95%[2] |
| Isotopic Enrichment | Typically ≥98% |
Table 2: Solubility and Stability of this compound Solutions
| Solvent | Known Solubility | Recommended Storage Temperature | Reported Stability |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM[3] | -20°C | -80°C for 6 months; -20°C for 1 month (for a related deuterated benzothiazole) |
| Acetonitrile (ACN) | Soluble (Aprotic solvent) | -20°C | Not specified, but aprotic nature minimizes H/D exchange. |
| Methanol (MeOH) | Soluble (Aprotic solvent) | -20°C | Not specified, but aprotic nature minimizes H/D exchange. |
| Ethanol (EtOH) | Soluble | -20°C | Not specified. |
Note on Stability: Benzothiazole derivatives can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds have shown potential for degradation under strongly acidic, basic, oxidative, and photolytic conditions. It is recommended to protect solutions from light and to prepare fresh working solutions from the stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Spatula
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing:
-
Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Carefully weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.5521 mg of the compound (Molecular Weight = 155.21 g/mol ).
-
-
Dissolution:
-
Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Add a small amount of DMSO (approximately 0.5 mL) to the volumetric flask to dissolve the solid.
-
Gently swirl or vortex the flask until the solid is completely dissolved.
-
-
Dilution to Volume:
-
Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
-
Storage:
-
Transfer the prepared stock solution to a clearly labeled amber glass vial with a PTFE-lined cap.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the stock solution for use in analytical experiments.
Materials:
-
10 mM this compound stock solution
-
Appropriate solvent for dilution (e.g., acetonitrile, methanol, or mobile phase for LC-MS)
-
Calibrated micropipettes
-
Volumetric flasks or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thawing: Remove the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Vortexing: Once thawed, vortex the stock solution gently to ensure homogeneity.
-
Serial Dilution:
-
Perform serial dilutions of the stock solution to achieve the desired concentration for your working standard.
-
For example, to prepare a 100 µM working solution, pipette 10 µL of the 10 mM stock solution into a volumetric flask or tube and add 990 µL of the desired diluent.
-
Vortex the working solution to ensure thorough mixing.
-
-
Usage: Use the freshly prepared working solutions for spiking into samples or for creating calibration curves. It is recommended to prepare working solutions on the day of use to minimize the potential for degradation or solvent evaporation.
Mandatory Visualization
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Logical relationships of factors influencing the stability of this compound solutions.
References
Application Note: Analysis of 2(3H)-Benzothiazolone in Wastewater using Isotope Dilution LC-MS/MS with 2(3H)-Benzothiazolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Benzothiazolone and its derivatives are a class of compounds with widespread industrial applications, including as vulcanization accelerators in rubber production, corrosion inhibitors, and biocides.[1] Their prevalence in industrial and consumer products leads to their frequent detection in municipal and industrial wastewater. Due to potential environmental and health concerns, robust and accurate analytical methods are required to monitor their presence and fate in aquatic environments. This application note details a sensitive and selective method for the quantification of 2(3H)-benzothiazolone, which exists in tautomeric equilibrium with 2-hydroxybenzothiazole (B105590), in wastewater samples. The method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using 2(3H)-Benzothiazolone-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Analytical Method
The accurate quantification of 2(3H)-benzothiazolone in complex matrices like wastewater is achieved through a workflow involving sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard, this compound, is critical for mitigating matrix effects and ensuring data reliability.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Analytical workflow for the determination of 2(3H)-Benzothiazolone in wastewater.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter wastewater samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered wastewater sample, add a known concentration of this compound solution in methanol (B129727).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 6 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | See Table 2 |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions for 2-Hydroxybenzothiazole and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 2-Hydroxybenzothiazole | 150.0 | 107.0 | 100 |
| This compound | 154.0 | 111.0 | 100 |
Data Presentation
The use of this compound as an internal standard allows for accurate quantification by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. The following table summarizes typical method performance characteristics for the analysis of 2-hydroxybenzothiazole in wastewater using an isotope dilution method.
Table 3: Method Validation Data for 2-Hydroxybenzothiazole in Wastewater
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Quantification (LOQ) | 0.002 - 0.29 ng/mL | [2] |
| Intraday Precision (%RSD) | < 15% | General performance for similar methods |
| Interday Precision (%RSD) | < 20% | General performance for similar methods |
| Accuracy/Recovery | 80 - 110% | [2] |
Concentrations of benzothiazoles, including 2-hydroxybenzothiazole, have been reported in various wastewater samples.
Table 4: Reported Concentrations of Selected Benzothiazoles in Wastewater
| Compound | Concentration Range (ng/L) | Wastewater Type | Reference |
| 2-Hydroxybenzothiazole | 500 - low µg/L | Municipal Wastewater | [1] |
| Benzothiazole (B30560) | 850 - low µg/L | Municipal Wastewater | [1] |
| 2-Mercaptobenzothiazole | high ng/L - low µg/L | Municipal Wastewater | [1] |
| 2-Amino-benzothiazole | high ng/L - low µg/L | Municipal Wastewater | [1] |
Environmental Fate of Benzothiazoles
Understanding the environmental degradation of benzothiazoles is crucial for assessing their persistence and potential impact. The following diagram illustrates a simplified microbial degradation pathway for benzothiazoles in the environment.
Caption: Simplified microbial degradation pathway of benzothiazole.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 2(3H)-benzothiazolone in wastewater. The isotope dilution technique is essential for achieving high accuracy and precision in complex environmental matrices. This application note provides researchers and analytical scientists with a detailed protocol and performance characteristics to support environmental monitoring and fate studies of this important class of industrial compounds.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2(3H)-Benzothiazolone-d4 in Metabolomics: A Guide for Researchers
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding health and disease, as well as for biomarker discovery and drug development. The accuracy and reliability of quantitative metabolomics studies heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis. 2(3H)-Benzothiazolone-d4, a deuterium-labeled version of 2(3H)-Benzothiazolone, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) based metabolomics. Its chemical properties closely mimic those of its unlabeled counterpart and other related metabolites, while its distinct mass allows for precise quantification.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in metabolomics workflows, particularly for the analysis of small molecule profiles in biological matrices.
Application Notes
Primary Application: Internal Standard for Quantitative Metabolomics
This compound is primarily employed as an internal standard to ensure the accuracy and reproducibility of quantitative metabolomics experiments. When added to biological samples at a known concentration at the beginning of the sample preparation process, it co-elutes with analytes of interest and experiences similar matrix effects and ionization suppression or enhancement. By monitoring the signal of the deuterated standard, researchers can normalize the signals of the endogenous metabolites, thereby correcting for variations in sample extraction, derivatization efficiency, and instrument response.
Key Advantages:
-
Improved Accuracy and Precision: Corrects for sample loss during preparation and variability in instrument performance.
-
Matrix Effect Compensation: The stable isotope-labeled standard experiences similar matrix effects to the unlabeled analyte, allowing for effective normalization.
-
Enhanced Method Robustness: Increases the reliability of quantitative data across different samples and analytical batches.
Secondary Application: Derivatization Agent for Carbonyl-Containing Metabolites
While the primary use of the deuterated form is as an internal standard, the non-deuterated 2(3H)-Benzothiazolone and its derivatives can be used as derivatizing agents for carbonyl-containing metabolites, such as aldehydes and ketones. This chemical modification improves the chromatographic separation and enhances the ionization efficiency of these compounds in mass spectrometry. In such applications, this compound can be used as an internal standard for the derivatized analytes.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific applications and analytical platforms.
Protocol 1: Use of this compound as an Internal Standard in LC-MS based Untargeted Metabolomics of Human Plasma
1. Materials and Reagents:
-
This compound
-
Human plasma samples (collected with anticoagulant, e.g., EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a high-resolution mass spectrometer in both positive and negative ion modes to acquire full scan data. Monitor for the specific m/z of this compound and its unlabeled counterpart.
5. Data Processing:
-
Process the raw LC-MS data using appropriate software (e.g., XCMS, MS-DIAL).
-
Identify and integrate the peak corresponding to this compound.
-
Normalize the peak areas of all detected metabolites to the peak area of the internal standard.
Diagram: Experimental Workflow for Metabolomics Analysis
Troubleshooting & Optimization
minimizing deuterium exchange in 2(3H)-Benzothiazolone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2(3H)-Benzothiazolone-d4 to ensure its isotopic integrity.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and which positions are deuterated?
A1: this compound has the following structure where the four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612) (d). The compound also possesses an exchangeable proton on the nitrogen atom at position 3.
-
Deuterated Positions: C4, C5, C6, C7
-
Exchangeable Proton: N3-H
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange, or D-H exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as from moisture or protic solvents.[1] This is a significant concern because it compromises the isotopic purity of the standard, leading to inaccurate results in quantitative analyses like mass spectrometry, where the deuterated compound is used as an internal standard.[2]
Q3: Which hydrogen/deuterium atoms in this compound are most susceptible to exchange?
A3: The atoms in this compound have different susceptibilities to exchange:
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Most Susceptible: The proton on the nitrogen atom (N3-H) is the most labile and will readily exchange with protons from any protic source. This is due to its acidic nature, with a predicted pKa of approximately 10.41.
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Less Susceptible: The four deuterium atoms on the aromatic ring are much more stable and less prone to exchange. However, they can undergo back-exchange to hydrogen under harsh acidic or basic conditions, or at elevated temperatures.[3]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain the isotopic and chemical purity of this compound, it is crucial to store it under cool, dry, and dark conditions.[4] The compound is hygroscopic and can absorb atmospheric moisture, which is a primary source of protons for deuterium exchange.[4]
Q5: What solvents should I use to minimize deuterium exchange?
A5: The choice of solvent is critical to prevent the loss of the deuterium label. Protic solvents are the main drivers of D-H exchange and should be avoided whenever possible.[1]
Troubleshooting Guide
Issue 1: My mass spectrometry results show a lower than expected mass for my compound.
-
Possible Cause: Loss of one or more deuterium atoms due to D-H exchange. The N-H proton will also exchange but this may not be observable depending on the ionization method.
-
Solution:
-
Review Sample Preparation: Ensure that all solvents used were aprotic and anhydrous.
-
Check for Moisture: Confirm that all glassware was thoroughly dried before use.
-
Control pH: Avoid acidic or basic conditions during your sample preparation and analysis. For LC-MS, maintaining a low pH (around 2.5) in the mobile phase can help "quench" the back-exchange of amide protons.[5]
-
Minimize Temperature: Perform all experimental steps at low temperatures (e.g., on ice or in a cooled autosampler) to reduce the rate of exchange.[1]
-
Issue 2: The NMR spectrum shows a significant water peak and/or unexpected proton signals in the aromatic region.
-
Possible Cause 1: Contamination of the NMR solvent with water.
-
Solution: Use a fresh, sealed ampoule of a high-purity deuterated solvent. Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[6]
-
Possible Cause 2: Residual moisture in the NMR tube.
-
Solution: Thoroughly dry the NMR tube in an oven (e.g., at 150 °C for 4 hours) and cool it in a desiccator before use.[6]
-
Possible Cause 3: Back-exchange of the aromatic deuterons to protons.
-
Solution: This indicates that the compound has been exposed to harsh conditions (strong acid/base or high temperature). Review your experimental procedure to identify and eliminate these conditions.
Issue 3: I see a gradual loss of the deuterium label over time in my experiments.
-
Possible Cause: The compound is being exposed to a continuous source of protons, such as atmospheric moisture or a protic solvent in the experimental medium.
-
Solution:
-
Storage: Ensure the compound is stored as a solid in a tightly sealed container under an inert atmosphere and in a desiccator.[6]
-
Handling: When preparing solutions, work quickly and under an inert atmosphere.[4]
-
Solvent Choice: If your experiment requires a protic solvent, consider using its deuterated analogue (e.g., D₂O instead of H₂O, or CD₃OD instead of CH₃OH) to maintain a deuterium-rich environment.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes chemical degradation and the rate of exchange reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, a key driver of D-H exchange. |
| Light | Protect from light by storing in an amber vial or in the dark.[4] | Prevents potential photolytic degradation. |
| Container | Tightly sealed vials. Single-use ampoules are ideal.[4] | Minimizes contamination and exposure to the atmosphere. |
Table 2: Solvent Recommendations for Minimizing Deuterium Exchange
| Solvent Type | Recommended Solvents | Comments |
| Aprotic (Preferred) | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (B87167) (DMSO) | These solvents lack exchangeable protons and are ideal for preserving the deuterium label.[1] Use anhydrous grades. |
| Protic (Use with Caution) | Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH) | These solvents will cause rapid exchange of the N-H proton and can lead to the loss of aromatic deuterons over time or under harsh conditions.[1] |
| Deuterated Protic | Deuterium oxide (D₂O), Methanol-d4 (CD₃OD) | If a protic solvent is necessary, using its deuterated version helps to maintain a deuterium-rich environment and minimize back-exchange.[1] |
Experimental Protocols
Protocol 1: Preparing a Stock Solution of this compound
-
Acclimatization: Remove the sealed container of this compound from the freezer or refrigerator and allow it to warm to room temperature for at least 30 minutes before opening. This prevents moisture condensation.[4]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry argon or nitrogen gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the solid into a clean, dry volumetric flask.
-
Dissolution: Add a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to the flask. Use a dry syringe for liquid transfers.
-
Sonication (if needed): If the compound does not dissolve readily, sonicate the flask briefly in a room temperature water bath.
-
Final Volume: Once dissolved, bring the solution to the final volume with the anhydrous aprotic solvent.
-
Storage: Cap the flask tightly, wrap the cap with parafilm, and store at the recommended temperature (-20°C for long-term).
Protocol 2: Preparing an NMR Sample of this compound
-
Glassware Preparation: Thoroughly dry the NMR tube and any glass pipettes in an oven at >120°C for at least 4 hours. Cool in a desiccator before use.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., in a glovebox).
-
Sample Preparation: Weigh the desired amount of this compound into a small, dry vial.
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃) from a fresh, sealed ampoule using a dry syringe.
-
Transfer: Dissolve the compound completely, then transfer the solution to the dried NMR tube using a dry pipette or syringe.
-
Sealing: Cap the NMR tube tightly and wrap it with parafilm to provide an extra barrier against atmospheric moisture.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Mandatory Visualization
Caption: Workflow for preparing a stock solution to minimize D-H exchange.
Caption: Troubleshooting flowchart for investigating deuterium label loss.
References
improving signal-to-noise ratio for 2(3H)-Benzothiazolone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio during the analysis of 2(3H)-Benzothiazolone-d4.
Introduction to this compound
This compound is the deuterium-labeled version of 2(3H)-Benzothiazolone.[1][2] It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The principle behind using a deuterated standard is isotope dilution mass spectrometry.[3] Because its physicochemical properties are nearly identical to the non-labeled analyte, it can accurately account for variations during sample preparation and analysis, such as extraction loss and matrix effects, leading to more precise and accurate quantification.[3][4]
Key Compound Properties
| Property | Value |
| Molecular Formula | C₇HD₄NOS[1][5] |
| Molecular Weight | 155.21 g/mol [1][5] |
| Unlabeled CAS No. | 934-34-9[5][6] |
| Common Synonyms | 2-Benzothiazolinone-d4, 2-Hydroxybenzothiazole-d4[5] |
| Primary Application | Internal standard for quantitative analysis[1] |
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise (S/N) ratio and why is it critical in quantitative mass spectrometry?
A1: The signal-to-noise ratio (S/N) compares the level of the desired signal (the analyte, in this case, this compound) to the level of background noise. A higher S/N ratio is crucial because it determines the limit of detection (LOD) and the limit of quantification (LOQ), which is the lowest concentration of a substance that can be reliably measured.[7] High background noise can obscure the analyte signal, especially at low concentrations, compromising the sensitivity and accuracy of the analysis.[8]
Q2: Can the this compound internal standard itself be a source of noise?
A2: Yes. Impurities or degradation products in the deuterated standard can contribute to background noise.[9] It is essential to use high-purity standards with high isotopic enrichment (ideally ≥98%) and store them under recommended conditions to prevent degradation.[3][9]
Q3: What are "matrix effects" and how do they impact the S/N ratio?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, wastewater).[7][10][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact data accuracy and precision.[10][11][12] Signal suppression directly worsens the S/N ratio by reducing the signal intensity.[12] Using a stable isotope-labeled internal standard like this compound is the best strategy to compensate for matrix effects, as it is affected in the same way as the analyte.[13]
Q4: What is "cross-talk" between the analyte and the deuterated internal standard?
A4: "Cross-talk" occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.[14] This can happen due to the natural isotopic abundance of elements (like Carbon-13) in the analyte, especially for higher molecular weight compounds.[14] This interference can lead to non-linear calibration curves and biased results.[14]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing a consistently high background noise across the entire chromatogram.
-
Possible Causes & Solutions
-
Contaminated Solvents or Additives: Residues from poor-quality solvents or additives can elevate the baseline noise.[8] Always use high-purity, LC-MS grade solvents and additives.[8] Prepare fresh mobile phases daily and sonicate them to remove dissolved gases.[9]
-
Contaminated LC System: The buildup of contaminants in the LC system can lead to elevated background noise.[8] Perform a system flush or "steam clean" by running a high flow of strong organic solvent (like isopropanol (B130326) or acetonitrile) through the system overnight (with the column bypassed).[15]
-
Dirty Ion Source: Contamination can build up on the ion source components (capillary, cone, lenses), disrupting ion flow and increasing noise.[8] Follow the instrument manufacturer's protocol for cleaning the ion source.[9]
-
Issue 2: My signal for this compound is weak or absent.
-
Possible Causes & Solutions
-
Improper MS/MS Parameters: The instrument may not be properly tuned or optimized for your compound. Infuse a solution of this compound directly into the mass spectrometer to determine the optimal precursor-to-product ion transitions (MRM) and optimize parameters like collision energy and declustering potential.[3]
-
Poor Ionization or Desolvation: The settings for the ion source, such as temperature and gas flows, may not be optimal.[16] Check the nebulizer spray shape and adjust the drying gas flow and source temperature to ensure efficient desolvation.[16]
-
Standard Degradation: The standard may have degraded due to improper storage or age. Prepare a fresh stock solution from a reliable source.[15]
-
Issue 3: I am seeing significant signal suppression or enhancement for my analyte.
-
Possible Causes & Solutions
-
Matrix Effects: Co-eluting components from the sample matrix are interfering with the ionization of your analyte. The most effective way to combat this is by improving sample preparation.[12]
-
Chromatographic Co-elution: The analyte is eluting at the same time as a matrix component. Adjust the chromatographic gradient or try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to improve separation.[12]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| High, Consistent Noise | Contaminated mobile phase | Prepare fresh mobile phase with LC-MS grade solvents; flush the LC system.[9] |
| Dirty ion source | Clean the ion source components according to the manufacturer's protocol.[8][9] | |
| Low Analyte Signal | Suboptimal MS parameters | Infuse the standard to optimize MRM transitions, collision energy, and cone voltage.[3] |
| Standard degradation | Prepare a fresh stock solution of this compound.[15] | |
| Signal Suppression/Enhancement | Matrix effects from sample | Implement a more rigorous sample cleanup method (SPE or LLE).[12] |
| Chromatographic co-elution | Modify the LC gradient or change the column chemistry to better separate the analyte from interferences.[12] | |
| Random Noise Spikes | Electronic interference / Poor grounding | Check for nearby electronic devices and ensure the instrument is properly grounded.[9] |
| Air bubbles in the pump | Degas the mobile phase thoroughly.[8] |
Experimental Protocols
Protocol 1: General Methodology for LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization is required for specific applications and matrices.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.[3]
-
Create a working internal standard solution (e.g., 100 ng/mL) by diluting the stock solution in the mobile phase.
-
Prepare calibration standards by spiking known amounts of the non-labeled analyte into blank matrix and adding a constant amount of the internal standard working solution.
-
-
Sample Preparation (Example using SPE):
-
Precondition a polymeric SPE cartridge.
-
Load the sample (e.g., pre-treated wastewater or plasma).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 2-hydroxybenzothiazole.[17]
-
MS Detection: Multiple Reaction Monitoring (MRM). Determine the specific precursor > product ion transitions for both the analyte and this compound.
-
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Troubleshooting logic for diagnosing signal-to-noise (S/N) issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. benchchem.com [benchchem.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. clearsynth.com [clearsynth.com]
- 6. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2(3H)-Benzothiazolone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2(3H)-Benzothiazolone-d4, often used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays.
Troubleshooting Guide
This guide addresses common issues observed during the analysis of this compound and its corresponding non-labeled analyte.
Issue 1: Poor Reproducibility of Analyte/Internal Standard (IS) Area Ratio
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure (e.g., SPE, LLE, protein precipitation) is followed precisely for all samples, calibrators, and QCs. Automate liquid handling steps if possible to minimize human error. |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression for the analyte and IS.[1] Enhance the sample cleanup procedure to remove more interfering components. Consider using a more selective SPE sorbent or a multi-step extraction protocol. |
| Analyte & IS Don't Co-elute | A slight chromatographic shift between the analyte and the d4-labeled internal standard due to the deuterium (B1214612) isotope effect can expose them to different matrix interferences.[2][3][4] Optimize the chromatographic gradient to ensure perfect co-elution or move the retention time to a cleaner region of the chromatogram. |
| Internal Standard Instability | The deuterated internal standard may be unstable in the sample matrix or solvent, potentially undergoing H/D exchange.[3] Prepare fresh IS spiking solutions and evaluate the stability of the IS in the matrix over the expected analysis time. |
Issue 2: Significant Ion Suppression or Enhancement
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-elution with Matrix Components | Endogenous materials like phospholipids, salts, or proteins in the sample matrix are co-eluting with the analyte and IS, competing for ionization.[2] |
| 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences before injection.[5] | |
| 2. Optimize Chromatography: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to better separate the analyte from the region of matrix suppression. A post-column infusion experiment can identify the retention time windows with the most significant suppression.[6] | |
| 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and thus lessen the matrix effect.[1] | |
| High Flow Rate into MS | A high flow rate can lead to less efficient desolvation and increase the impact of matrix components in the ESI source. |
| A significant reduction of matrix effects in positive electrospray ionization can be achieved by reducing the flow directed into the ESI-interface.[7][8] |
Issue 3: Analyte and d4-Internal Standard Do Not Co-elute
Possible Causes & Solutions
| Cause | Recommended Solution |
| Deuterium Isotope Effect | The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the analytical column.[3][4] This is a known phenomenon with deuterated internal standards. |
| 1. Modify LC Gradient: A shallower gradient can often improve the resolution between closely eluting compounds, but in this case, a faster gradient might help them elute closer together. Experiment with the gradient slope around the elution time of the analyte. | |
| 2. Change Analytical Column: A different column chemistry (e.g., a different stationary phase) may exhibit a less pronounced isotope effect. | |
| Column Degradation | Loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard. |
| Solution: Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3] For this compound, which serves as an internal standard, matrix effects can compromise the accuracy and precision of the quantification of the target analyte if the standard and the analyte are not affected in the exact same way.[9]
Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects.[2] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[2]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, it may not be a perfect solution. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[3][4] If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[4] This is referred to as differential matrix effects.[4]
Q4: What are the best sample preparation techniques to reduce matrix effects for benzothiazole-related compounds?
A4: For complex aqueous matrices like wastewater or biological fluids (plasma, urine), Solid-Phase Extraction (SPE) is a highly effective and commonly used technique.[7][8][10] SPE helps to clean up the sample by removing interfering components and to concentrate the analyte.[11] Mixed-mode SPE cartridges can offer enhanced selectivity.[10] Other techniques like Liquid-Liquid Extraction (LLE) and simple dilution can also be effective depending on the matrix and analyte concentration.[1][11]
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (Set B) to the peak area of the analyte in a clean solvent (Set A). The formula is: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for 2(3H)-Benzothiazolone in a specific matrix.
Materials:
-
Blank matrix (e.g., plasma, wastewater)
-
This compound and non-labeled 2(3H)-Benzothiazolone standard solutions
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Sample preparation materials (e.g., SPE cartridges, centrifuge tubes)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard and IS into the final reconstitution solvent.
-
Set B (Post-Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analytical standard and IS into the final extract just before LC-MS/MS analysis.
-
Set C (Pre-Spike): Spike the analytical standard and IS into the blank matrix before starting the sample preparation procedure. (This set is used for recovery calculation).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the mean peak areas:
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Benzothiazoles from Aqueous Samples
This is a general protocol adapted from methods for benzothiazoles in wastewater and can be optimized for specific matrices.[7][10]
Materials:
-
Polymeric or mixed-mode SPE cartridges (e.g., Oasis MAX)[10]
-
Methanol, Acetone, Water (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove salts and polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the analytes with an appropriate solvent. For mixed-mode cartridges, a combination like methanol/acetone (7:3, v/v) might be used.[10] Collect the eluate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing LC Gradient for 2(3H)-Benzothiazolone Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) gradients for the separation of 2(3H)-Benzothiazolone.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for 2(3H)-Benzothiazolone?
A1: For the separation of 2(3H)-Benzothiazolone, a reversed-phase HPLC method is commonly employed. A good starting point would be a C18 or a specialized column like a Newcrom R1 with low silanol (B1196071) activity.[1] The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water.[1] To improve peak shape and control retention, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase.[1] For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[1]
Q2: How does the mobile phase pH affect the retention of 2(3H)-Benzothiazolone?
A2: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like 2(3H)-Benzothiazolone.[2][3] As an acidic compound, its retention will be at its maximum when the pH is low, as it will be in its undissociated form, leading to a stronger interaction with the non-polar stationary phase.[4] As the pH increases, the compound becomes ionized, increasing its polarity and resulting in shorter retention times.[2] For robust and reproducible results, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[2]
Q3: How can I improve the resolution between 2(3H)-Benzothiazolone and its impurities?
A3: To enhance resolution, you can try several approaches:
-
Optimize the Gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, generally improves the resolution of closely eluting peaks.[5]
-
Adjust the Mobile Phase Composition: Modifying the organic-to-aqueous ratio can significantly impact selectivity.[6]
-
Change the Stationary Phase: If resolution remains an issue, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column.
-
Modify the Mobile Phase pH: Adjusting the pH can alter the ionization state of the analyte and impurities, leading to changes in retention and potentially improved separation.[2][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of 2(3H)-Benzothiazolone.
Problem: I am observing significant peak tailing for my 2(3H)-Benzothiazolone peak.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Ionized silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Adding a small amount of an acidic modifier like formic or phosphoric acid to the mobile phase can suppress this interaction. Using a column with low silanol activity or an end-capped column can also mitigate this issue.[1] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion.[8] Try reducing the injection volume or diluting the sample. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent to clean it. |
Problem: My retention times for 2(3H)-Benzothiazolone are inconsistent.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Pump Performance | Air bubbles in the pump heads, worn pump seals, or leaks can cause flow rate fluctuations.[9] Purge the pump to remove air bubbles and check for any leaks in the system. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed, as dissolved gases can lead to pressure fluctuations.[9] If preparing the mobile phase manually, ensure the composition is consistent between batches. |
| Insufficient Column Equilibration | The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. A drifting baseline is often an indicator of insufficient equilibration.[9] |
| Temperature Fluctuations | Variations in column temperature can affect retention times.[10] Using a column oven will ensure a stable temperature. |
Problem: I am seeing a noisy or drifting baseline in my chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Air Bubbles | Air bubbles in the pump, detector, or mobile phase are a common cause of baseline noise. Degas the mobile phase and purge the pump and detector. |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can contribute to baseline noise. Use high-purity solvents and reagents. |
| Detector Lamp Issues | An aging detector lamp can cause instability. Check the lamp's usage hours and replace it if necessary. |
| System Leaks | Even small leaks can cause pressure fluctuations and a noisy baseline.[9] Carefully inspect all fittings and connections for any signs of leakage. |
Experimental Protocols
1. General HPLC Method for 2(3H)-Benzothiazolone
This protocol provides a starting point for the analysis of 2(3H)-Benzothiazolone. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of 2(3H)-Benzothiazolone to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of 2(3H)-Benzothiazolone in acetonitrile.
-
Prepare working standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing 2(3H)-Benzothiazolone in a suitable solvent (preferably the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample with the initial mobile phase to fall within the calibration range.
-
2. LC-MS/MS Method for Benzothiazole Derivatives
This method is suitable for the sensitive and selective analysis of benzothiazoles in complex matrices.[7]
-
Instrumentation: LC-MS/MS system with electrospray ionization (ESI).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Representative Data on the Effect of Gradient Time on Resolution
The following table illustrates how changing the gradient time can affect the resolution between 2(3H)-Benzothiazolone and a hypothetical closely eluting impurity.
| Gradient Time (minutes) | Retention Time of 2(3H)-Benzothiazolone (min) | Resolution (Rs) | Peak Tailing Factor |
| 10 | 5.2 | 1.3 | 1.5 |
| 15 | 7.8 | 1.8 | 1.2 |
| 20 | 10.1 | 2.2 | 1.1 |
Note: This is representative data to illustrate a trend. Actual results will vary depending on the specific method and sample.
Visualizations
References
- 1. Separation of 2(3H)-Benzothiazolone, hydrazone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2(3H)-Benzothiazolone-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of 2(3H)-Benzothiazolone-d4.
Troubleshooting Guides
This section offers solutions to common chromatographic problems observed during the analysis of this compound.
Issue 1: Peak Tailing
Q1: My peak for this compound is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis.[1][2][3] For this compound, this can be attributed to several factors, primarily secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[2][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 2.5-3.0) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing these interactions.[4][6]
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," meaning most of the residual silanol groups have been chemically deactivated.[5][7]
-
Solution 3: Add a Sacrificial Base: Introducing a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak tailing.
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove potential contaminants. Refer to the manufacturer's guidelines for appropriate cleaning procedures.
-
Solution 2: Replace Guard Column/Column: If using a guard column, replace it first. If the problem persists, the analytical column may need to be replaced.[8]
-
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][9]
-
Solution: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, mass overload was likely the issue.
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the reason for this?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[1][10]
Potential Causes & Solutions:
-
Sample Overload (Concentration): A highly concentrated sample can lead to peak fronting.[1][9]
-
Solution: Dilute the Sample: Prepare a more dilute sample and re-analyze.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[7]
-
Solution: Change Injection Solvent: Ensure the sample is completely dissolved. It is ideal to dissolve the sample in the initial mobile phase if possible.[9]
-
-
Column Collapse: A sudden physical change or void in the column packing can result in peak fronting.[7][10] This can be caused by operating at extreme pH or temperature.[10]
-
Solution: Replace the Column: If a column void is suspected, the column will likely need to be replaced.[6]
-
Issue 3: Split Peaks
Q3: My chromatogram for this compound shows split peaks. How can I troubleshoot this?
A3: Split peaks can arise from issues at the head of the column or from sample injection problems.[7]
Potential Causes & Solutions:
-
Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly.[7][10]
-
Solution 1: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if the manufacturer's instructions permit).
-
Solution 2: Replace the Frit/Column: If flushing does not resolve the issue, the frit or the entire column may need replacement.
-
-
Column Void: A void or channel in the column packing material at the inlet can cause peak splitting.[6][7]
-
Solution: Replace the Column: A column with a void at the head typically needs to be replaced.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[7][11]
-
Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Frequently Asked Questions (FAQs)
Q4: Could the deuterium (B1214612) labeling in this compound affect the peak shape?
A4: While deuterium labeling is unlikely to be the primary cause of significant peak distortion like severe tailing or fronting, it can have subtle chromatographic effects. In some cases, H/D exchange can occur on the column, particularly if the mobile phase contains active protons and the analytical conditions are conducive. This could potentially lead to peak broadening. However, for troubleshooting poor peak shape, it is more practical to first investigate the common causes outlined in the troubleshooting guides.
Q5: What are the ideal starting conditions for developing an HPLC method for this compound?
A5: For a compound like this compound, a reversed-phase HPLC method is a good starting point. Below is a table with recommended starting parameters.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727) |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 10-20 minutes) |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-10 µL |
| Detector | UV at an appropriate wavelength or Mass Spectrometer |
Q6: How can I confirm if my column is the source of the peak shape problem?
A6: A simple way to diagnose a column issue is to replace the current analytical column with a new, or known good, column of the same type. If the peak shape improves significantly with the new column, it is highly likely that the original column was the source of the problem.
Experimental Protocols
Protocol 1: Standard Preparation of this compound
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and transfer it to a 1 mL volumetric flask. Dissolve in a suitable solvent such as methanol or acetonitrile and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This working standard is now ready for injection.
Protocol 2: Column Equilibration
-
Initial Flush: Before analysis, flush the column with 100% Mobile Phase B (organic) for at least 15 minutes.
-
System Equilibration: Set the mobile phase composition to the initial conditions of your gradient (e.g., 95% A, 5% B).
-
Equilibration Time: Allow the system to equilibrate for at least 10-15 column volumes. You can monitor the baseline on your detector; a stable baseline indicates that the column is equilibrated.
Visual Troubleshooting Workflows
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. labveda.com [labveda.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
Technical Support Center: 2(3H)-Benzothiazolone-d4 Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues with the 2(3H)-Benzothiazolone-d4 internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference with the this compound internal standard?
A1: Interference with the this compound standard typically arises from three main sources:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., wastewater, plasma, urine) can suppress or enhance the ionization of the internal standard, leading to inaccurate quantification.[1][2]
-
Isotopic Crosstalk: Naturally occurring isotopes (e.g., ¹³C) of the unlabeled analyte (2(3H)-Benzothiazolone) or other co-eluting compounds can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.[3][4]
-
Contamination and Degradation: Contamination from lab equipment or solvents, as well as the degradation of the internal standard due to improper storage or handling, can introduce interfering peaks or reduce the standard's concentration.
Q2: My this compound signal is showing significant variability across samples. What should I investigate first?
A2: Signal variability is often a primary indicator of matrix effects. The first step is to perform a matrix effect evaluation to determine the extent of ion suppression or enhancement in your specific sample matrix. A significant reduction in signal in the presence of the matrix compared to a clean solvent indicates ion suppression, while an increase suggests ion enhancement.
Q3: I am observing a small peak at the retention time of this compound in my blank samples. What could be the cause?
A3: A peak in a blank sample can be due to several factors:
-
Carryover: Residual analyte from a previous high-concentration sample may be carried over in the injection system.
-
Contamination: The solvent, glassware, or other lab equipment may be contaminated with the internal standard.
-
Isotopic Contribution: If you are analyzing for the native 2(3H)-Benzothiazolone, a very high concentration of it could potentially show a small contribution at the m/z of the d4-labeled standard due to natural isotope abundance.
Q4: Can the this compound standard degrade? If so, what are the potential degradation products?
A4: Yes, benzothiazole (B30560) derivatives can degrade under certain conditions. Forced degradation studies on similar compounds have shown that they can be susceptible to hydrolysis (acidic and basic), oxidation, and photolysis.[5][6][7] Common degradation products of benzothiazoles can include hydroxylated and methylated derivatives.[8] The formation of these degradation products can reduce the concentration of the internal standard, leading to inaccurate results.
Troubleshooting Guides
Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS analysis.[1][2]
Symptoms:
-
Poor reproducibility of internal standard peak area between samples.
-
Inaccurate and imprecise quantification of the target analyte.
-
Significant difference in internal standard response between pre-spiked and post-spiked samples.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix effects.
Experimental Protocol: Quantitative Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Post-Extraction Spike): Blank matrix sample (that does not contain the analyte) is extracted first, and then the this compound standard is added to the final extract.
-
Set C (Pre-Extraction Spike): The this compound standard is added to the blank matrix sample before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak area of Set B) / (Peak area of Set A)
-
RE (%) = [(Peak area of Set C) / (Peak area of Set B)] * 100
-
-
Interpret the results:
-
An MF value close to 1 indicates no significant matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Quantitative Data Summary: Impact of Matrix Effects
| Sample Matrix | Average Peak Area (Neat Solution - Set A) | Average Peak Area (Post-Extraction Spike - Set B) | Matrix Factor (MF) | Ion Effect |
| Wastewater Effluent | 1,520,000 | 850,000 | 0.56 | Suppression |
| Human Plasma | 1,480,000 | 1,100,000 | 0.74 | Suppression |
| Human Urine | 1,550,000 | 1,750,000 | 1.13 | Enhancement |
Assessing and Addressing Isotopic Crosstalk
Isotopic crosstalk can occur when the isotopic signature of the unlabeled analyte or a co-eluting compound interferes with the signal of the deuterated internal standard.[3][4]
Symptoms:
-
A small, consistent peak at the m/z of the internal standard in blank matrix samples that contain high levels of the unlabeled analyte.
-
Non-linear calibration curves at high analyte concentrations.
Troubleshooting Workflow:
Caption: Workflow for addressing isotopic crosstalk.
Experimental Protocol: Evaluation of Isotopic Contribution
-
Prepare a series of high-concentration solutions of the unlabeled 2(3H)-Benzothiazolone in a clean solvent.
-
Inject these solutions into the LC-MS/MS system and monitor the mass transition for the this compound internal standard.
-
Calculate the percentage contribution:
-
% Contribution = [(Peak area at d4-IS m/z) / (Peak area of unlabeled analyte)] * 100
-
-
Evaluate the impact: If the contribution is significant at the expected concentrations of the analyte in your samples, it can lead to an overestimation of the internal standard and an underestimation of the analyte.
Quantitative Data Summary: Isotopic Contribution
| Unlabeled Analyte Concentration (ng/mL) | Peak Area of Unlabeled Analyte | Peak Area at d4-IS m/z | % Contribution |
| 1000 | 5,000,000 | 5,000 | 0.1% |
| 5000 | 25,000,000 | 26,000 | 0.104% |
| 10000 | 50,000,000 | 55,000 | 0.11% |
Ensuring Stability of the this compound Standard
The stability of the internal standard is critical for accurate quantification. Degradation can lead to a decrease in its concentration, causing an overestimation of the target analyte.
Symptoms:
-
Decreasing internal standard response over a sequence of analyses.
-
Appearance of new, unexpected peaks in the chromatogram of the standard solution.
-
Inconsistent results when using older standard solutions.
Troubleshooting Workflow:
Caption: Workflow for ensuring internal standard stability.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and the conditions that lead to instability.[5][6][7]
-
Prepare solutions of this compound in different stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by LC-MS/MS and compare the chromatograms to that of a fresh, unstressed standard.
-
Identify any new peaks as potential degradation products.
-
Quantify the remaining this compound to determine the percentage of degradation under each condition.
Quantitative Data Summary: Forced Degradation Study
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | Hydroxylated benzothiazolone-d3 |
| 0.1 M NaOH, 60°C, 24h | 25% | Ring-opened products |
| 3% H₂O₂, RT, 24h | 10% | N-oxide benzothiazolone-d4 |
| 80°C, 48h | 5% | Minor unknown peaks |
| UV Light (254 nm), 24h | 30% | Dimerized products |
Recommended Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Benzothiazoles from Wastewater
This protocol is adapted for the cleanup of wastewater samples to reduce matrix effects when analyzing for benzothiazoles, including the use of this compound as an internal standard.[8][9][10]
-
Sample Pre-treatment:
-
Filter 100 mL of wastewater sample through a 0.45 µm glass fiber filter.
-
Adjust the pH of the filtrate to 3.0 with formic acid.
-
Spike the sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water (pH 3.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analytes and the internal standard with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
This technical support guide provides a framework for identifying and resolving common interference issues encountered when using the this compound internal standard. By systematically evaluating matrix effects, isotopic crosstalk, and standard stability, researchers can improve the accuracy and reliability of their analytical data.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. eijppr.com [eijppr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2(3H)-Benzothiazolone-d4 in Biological Matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2(3H)-Benzothiazolone-d4, a deuterated internal standard, in various biological matrices. Ensuring the stability of internal standards is critical for the accuracy and reliability of bioanalytical methods.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to evaluate the stability of a deuterated internal standard like this compound?
A1: The fundamental assumption when using a deuterated internal standard is that it behaves identically to the analyte of interest during sample preparation, extraction, and analysis, thus compensating for any variability.[1][3] If the internal standard degrades during storage or sample handling while the analyte remains stable, it will lead to an inaccurate calculation of the analyte's concentration. Therefore, rigorous stability testing under conditions that mimic the entire lifecycle of a sample is a regulatory requirement and essential for robust and reliable bioanalytical data.[2]
Q2: What are the key stability assessments that should be performed for this compound in biological matrices?
A2: The primary stability assessments for this compound in matrices such as plasma, blood, and urine include:
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Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.[4][5]
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that simulates the time samples might be left on a lab bench during processing.
-
Long-Term Storage Stability: Determines the stability over an extended period under frozen conditions (e.g., -20°C or -80°C).[6]
-
Stock Solution Stability: Confirms the stability of the stock solution at its storage temperature.[2]
Q3: How are the results of a stability study for this compound interpreted?
A3: The stability of this compound is assessed by comparing the mean concentration of the compound in the test samples to the mean concentration in a set of freshly prepared reference samples. The compound is considered stable if the mean concentration of the stability samples is within a predefined percentage (commonly ±15%) of the reference samples.
Q4: Can I use stability data from the non-deuterated form, 2(3H)-Benzothiazolone, for the deuterated version?
A4: While the physicochemical properties are very similar, it is not recommended to directly extrapolate stability data.[1] Regulatory guidelines generally require separate stability evaluations for the deuterated internal standard. Although unlikely to be vastly different, subtle isotopic effects could potentially influence degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in freeze-thaw stability studies. | 1. Inconsistent freezing or thawing rates.[4][7] 2. Partial thawing of samples between cycles. 3. Degradation due to enzymatic activity during slow thaws. | 1. Standardize freezing and thawing procedures. Snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath can minimize degradation.[4][7] 2. Ensure samples are completely frozen before starting the next thaw cycle. 3. Thaw samples rapidly and consistently to minimize the time spent in a liquid state where enzymes are active. |
| This compound appears unstable during short-term (bench-top) stability assessment. | 1. Enzymatic or chemical degradation at room temperature. 2. pH changes in the biological matrix. 3. Exposure to light, if the compound is light-sensitive. | 1. Minimize the time samples are kept at room temperature. Process samples on ice. 2. Ensure the pH of the matrix is controlled, possibly with the use of buffers if appropriate for the assay. 3. Conduct experiments under reduced light conditions to assess photosensitivity. |
| Analyte recovery is low in long-term stability samples. | 1. Degradation over time at the storage temperature. 2. Adsorption to the storage container material. 3. Evaporation from the container if not sealed properly. | 1. Evaluate stability at a lower temperature (e.g., -80°C instead of -20°C). According to the Arrhenius equation, reaction rates decrease significantly at lower temperatures.[8] 2. Use low-binding polypropylene (B1209903) tubes or vials. 3. Ensure storage containers are tightly sealed. |
| High variability between replicate stability samples. | 1. Inconsistent sample preparation and extraction. 2. Non-homogenous sample after thawing. 3. Issues with the analytical instrument (e.g., LC-MS/MS). | 1. Review and standardize all sample handling and preparation steps.[1] 2. Ensure samples are thoroughly vortexed after thawing and before aliquoting. 3. Perform instrument performance checks and calibration before running stability samples. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to the specific laboratory's standard operating procedures and the requirements of the bioanalytical method.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Spike a bulk sample of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into a sufficient number of tubes for each freeze-thaw cycle (e.g., 3-5 replicates per concentration per cycle).
-
Prepare a set of reference samples from the same spiked bulk material and store them at a temperature where the compound is known to be stable (e.g., -80°C) without undergoing any freeze-thaw cycles.
-
Freeze the test samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for another 12 hours.
-
Repeat this cycle for a predetermined number of times (e.g., 3 or 5 cycles).
-
After the final thaw cycle, process and analyze the test samples along with the reference samples.
-
Calculate the concentration of this compound in all samples and compare the mean concentration of the freeze-thaw samples to the reference samples.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Spike a bulk sample of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into tubes (e.g., 3-5 replicates per concentration).
-
Prepare a set of reference samples from the same bulk material and process them immediately (Time = 0).
-
Leave the test samples on the lab bench at room temperature for a specified period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the test samples along with the reference samples (or compare to the Time = 0 samples).
-
Calculate the concentration of this compound and compare the mean concentration of the bench-top samples to the reference samples.
Long-Term Storage Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Spike a bulk sample of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into a sufficient number of tubes to be tested at various time points (e.g., 1, 3, 6, 12 months).
-
Prepare a set of reference samples from the same bulk material and analyze them at the beginning of the study (Time = 0).
-
Store the test samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At each designated time point, retrieve a set of samples (e.g., 3-5 replicates per concentration), thaw them, and analyze.
-
Calculate the concentration of this compound and compare the mean concentration at each time point to the initial (Time = 0) concentration.
Data Presentation
The following tables are examples of how to present stability data for this compound.
Table 1: Illustrative Freeze-Thaw Stability Data in Human Plasma
| Concentration (ng/mL) | Number of F/T Cycles | Mean Measured Conc. (ng/mL) (n=5) | % Bias from Reference |
| Low QC (5 ng/mL) | 3 | 4.85 | -3.0% |
| 5 | 4.78 | -4.4% | |
| High QC (500 ng/mL) | 3 | 505.2 | +1.0% |
| 5 | 496.5 | -0.7% |
Table 2: Illustrative Short-Term (Bench-Top) Stability Data in Human Blood at Room Temperature
| Concentration (ng/mL) | Duration (hours) | Mean Measured Conc. (ng/mL) (n=5) | % Bias from T=0 |
| Low QC (5 ng/mL) | 4 | 5.08 | +1.6% |
| 8 | 4.91 | -1.8% | |
| High QC (500 ng/mL) | 4 | 498.0 | -0.4% |
| 8 | 503.5 | +0.7% |
Table 3: Illustrative Long-Term Storage Stability Data in Human Urine at -80°C
| Concentration (ng/mL) | Storage Duration (Months) | Mean Measured Conc. (ng/mL) (n=5) | % Bias from T=0 |
| Low QC (5 ng/mL) | 1 | 5.11 | +2.2% |
| 3 | 4.89 | -2.2% | |
| 6 | 4.95 | -1.0% | |
| High QC (500 ng/mL) | 1 | 506.7 | +1.3% |
| 3 | 494.3 | -1.1% | |
| 6 | 501.8 | +0.4% |
Visualizations
The following diagrams illustrate the workflows for the stability assessment experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: Reducing Ion Suppression for 2(3H)-Benzothiazolone-d4
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression when using 2(3H)-Benzothiazolone-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[2] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the non-labeled analyte and experience similar matrix effects, severe or variable suppression can still compromise sensitivity, accuracy, and reproducibility.[3][4]
Q2: I'm observing a weak or inconsistent signal for this compound. What are the primary causes?
A2: A weak or unstable signal for your deuterated internal standard is a strong indicator of ion suppression.[5][6] The most common causes include:
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Co-eluting Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or exogenous materials can co-elute with your internal standard and interfere with its ionization.[2][7] Phospholipids are a major cause of ion suppression in plasma samples.[7]
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Inadequate Sample Cleanup: If the sample preparation is not sufficient to remove interfering compounds, they will enter the LC-MS system and cause suppression.[5][6]
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High Concentration of Internal Standard: An excessively high concentration of the deuterated internal standard can cause self-suppression.[4][8]
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Mobile Phase Additives: Non-volatile buffers or additives can accumulate in the ion source and contribute to suppression.[2][9]
-
Ion Source Contamination: A dirty or contaminated ion source can exacerbate ion suppression issues and lead to signal instability.[5]
Q3: How can a deuterated internal standard like this compound compensate for ion suppression?
A3: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties and chromatographic behavior to the analyte.[10] Therefore, it co-elutes with the analyte and is affected by matrix interferences in a similar way.[4] By measuring the peak area ratio of the analyte to the internal standard, variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[11] However, this compensation can fail if the suppression is extreme or if chromatographic separation between the analyte and the SIL-IS occurs.[4][12]
Q4: My analyte-to-internal standard ratio is inconsistent across different samples. What does this indicate?
A4: Inconsistent ratios suggest that the analyte and this compound are experiencing differential ion suppression.[3] This can happen if there are slight differences in retention time between the analyte and the deuterated standard, causing them to elute in regions with different matrix effects.[4] It can also indicate significant sample-to-sample variation in the matrix composition, which is not being fully compensated for by the internal standard.[3]
Q5: Can the deuterium (B1214612) label on my standard be exchanged?
A5: Yes, in some cases, deuterium atoms can exchange with hydrogen atoms from the sample matrix or mobile phase, particularly under highly acidic or basic conditions.[8] This would lead to a loss of the deuterated signal and a corresponding increase in the signal of the non-deuterated analyte, compromising quantification.[8] It is advisable to prepare mobile phases and sample dilutions fresh daily to minimize this risk.[8]
Troubleshooting Guide
Navigating ion suppression requires a systematic approach. The following workflow provides a logical sequence of steps to diagnose and mitigate the issue.
Quantitative Impact of Mitigation Strategies
Improving sample cleanup and chromatography are the most effective ways to combat ion suppression.[7] The table below provides an illustrative comparison of how different sample preparation techniques can reduce signal suppression.
| Mitigation Strategy | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Spiked Matrix) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
| Note: This data is for illustrative purposes and actual results will vary based on the specific matrix, analyte, and experimental conditions.[11] |
Experimental Protocols
1. Protocol: Assessing Ion Suppression via Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression occurs.[13]
-
Objective: To visualize and locate elution zones of matrix components that cause ion suppression.
-
Setup:
-
Configure the LC-MS system as usual.
-
Use a T-junction to connect a syringe pump to the fluid path between the analytical column and the mass spectrometer's ion source.[13]
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable, mid-range signal.
-
-
Procedure:
-
Begin the chromatographic run with a blank matrix injection (e.g., extracted plasma from a control source).
-
After the column void volume has passed, start the syringe pump to continuously infuse the this compound solution into the MS source.[13]
-
Monitor the signal of the internal standard in the mass spectrometer. A stable baseline should be observed.
-
Inject a prepared sample extract. Any dips or drops in the stable baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[11]
-
2. Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering matrix components like phospholipids.[7] A mixed-mode SPE can be effective for extracting benzothiazole (B30560) derivatives.[14]
-
Objective: To selectively extract 2(3H)-Benzothiazolone and its analyte from a complex matrix, leaving interferences behind.
-
Materials: Mixed-mode SPE cartridge (e.g., polymeric with ion-exchange functionality), appropriate solvents (Methanol, Water, Elution Solvent), sample pre-treated as necessary (e.g., diluted, pH adjusted).
-
Procedure (General Example):
-
Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar, weakly bound interferences.
-
Elute: Elute the analyte and internal standard with an appropriate organic solvent or solvent mixture (e.g., 1 mL of methanol or acetonitrile, potentially with a modifier like acetone (B3395972) or a small amount of acid/base).[14]
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
3. Protocol: General LC-MS/MS Parameters
-
Objective: To achieve chromatographic separation of the analyte from matrix interferences and ensure sensitive detection.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, < 2 µm particle size) for good separation efficiency.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic content (e.g., 5% B to 95% B over several minutes) is crucial to separate analytes from matrix components.[11][15]
-
Flow Rate: ~0.3-0.5 mL/min. Reducing the flow rate can sometimes mitigate matrix effects.[16][17]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Benzothiazoles can be detected in both modes, requiring empirical testing.[16]
-
Source Parameters: Optimize spray voltage, desolvation gas temperature, and gas flows to ensure stable and efficient ionization for this compound.[5][8]
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]
-
Visualizing Ion Suppression
The following diagram illustrates the mechanism of ion suppression within an electrospray ionization (ESI) source.
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Isotopic Crosstalk Correction with 2(3H)-Benzothiazolone-d4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2(3H)-Benzothiazolone-d4 as an internal standard in mass spectrometry-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic crosstalk, ensuring accurate and reliable quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, or isotopic interference, occurs when the isotopic distribution of the unlabeled analyte (2(3H)-Benzothiazolone) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound). This is a common phenomenon due to the natural abundance of heavy isotopes like Carbon-13 (¹³C). Even though this compound is four mass units heavier than the analyte, the analyte's M+4 isotopologue (a molecule of the analyte containing, for example, four ¹³C atoms or other combinations of heavy isotopes) can be detected in the same mass channel as the deuterated internal standard. This overlap can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.
Q2: What are the primary causes of isotopic crosstalk with d4-labeled standards?
A2: There are two main sources of isotopic crosstalk when using this compound:
-
Natural Isotopic Abundance of the Analyte: The unlabeled analyte has a natural distribution of heavier isotopes. The signal from the analyte molecules that are heavier by four mass units (M+4) can contribute to the signal of the d4-labeled internal standard.
-
Isotopic Purity of the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled analyte (d0) or partially deuterated species (d1, d2, d3) as impurities from the synthesis process. These impurities will contribute to the analyte signal, leading to inaccuracies, especially at low analyte concentrations.
Q3: How can I determine if isotopic crosstalk is affecting my assay?
A3: A simple way to check for crosstalk is to analyze a high-concentration sample of the unlabeled 2(3H)-Benzothiazolone without the d4-internal standard. If you observe a signal in the mass transition channel for the internal standard at the retention time of the analyte, it confirms interference from the analyte's natural isotopes. Conversely, analyzing a sample containing only the this compound standard can reveal the presence of unlabeled impurities if a signal is detected in the analyte's mass channel.
Q4: Can I avoid crosstalk by using a different internal standard?
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve, particularly with a positive y-intercept | 1. Analyte's isotopic contribution: The M+4 isotope of the unlabeled 2(3H)-Benzothiazolone is contributing to the signal of the deuterated internal standard. 2. Internal standard impurity: The this compound internal standard contains a small amount of the unlabeled analyte.[1] | 1. Implement mathematical correction: Use a correction algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[1] 2. Verify internal standard purity: Analyze the deuterated internal standard by itself to quantify the amount of unlabeled analyte present. This can be factored into the correction calculations.[1] |
| Inaccurate quantification, especially at high or low ends of the calibration range | 1. Significant crosstalk at high analyte concentrations: The isotopic contribution from a high concentration of the analyte can overwhelm the internal standard signal. 2. Internal standard impurity affecting low concentrations: The presence of unlabeled analyte in the internal standard can significantly impact the accuracy of measurements at the lower limit of quantification (LLOQ). | 1. Apply a correction factor: Determine the percentage of crosstalk and apply a mathematical correction to your data. 2. Optimize internal standard concentration: Increasing the concentration of the internal standard can sometimes minimize the relative impact of the analyte's isotopic contribution.[1] 3. Use a narrower calibration range: If correction is not feasible, restrict the calibration range to a region where the crosstalk has a minimal and predictable effect. |
| Poor assay precision and reproducibility | 1. Variable crosstalk effects: The degree of isotopic interference may not be consistent across all samples, especially with complex biological matrices. 2. Inconsistent co-elution: A slight chromatographic shift between the analyte and the deuterated internal standard can lead to differential matrix effects, exacerbating the impact of any crosstalk. | 1. Ensure complete co-elution: Adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to ensure the analyte and internal standard peaks perfectly overlap.[2] 2. Thoroughly validate the correction method: Ensure that your chosen correction method is robust and provides accurate results across the entire calibration range and in different batches of matrix. |
Experimental Protocols
Protocol 1: Assessing the Contribution of Unlabeled Analyte to the Internal Standard Signal
Objective: To quantify the percentage of signal in the this compound channel that originates from the unlabeled 2(3H)-Benzothiazolone.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled 2(3H)-Benzothiazolone in a clean matrix at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay. Do not add the this compound internal standard.
-
Acquire Data: Analyze this solution using your established LC-MS/MS method. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard.
-
Data Analysis:
-
Measure the peak area of the analyte in its designated MRM channel (AreaAnalyte at ULOQ).
-
Measure the peak area of any signal that appears in the internal standard's MRM channel at the analyte's retention time (AreaCrosstalk to IS).
-
-
Calculate the Crosstalk Percentage:
-
Crosstalk (%) = (AreaCrosstalk to IS / AreaAnalyte at ULOQ) * 100
-
Data Presentation:
| Sample | Analyte Concentration | Analyte Peak Area | Crosstalk Peak Area in IS Channel | Crosstalk (%) |
| ULOQ Standard 1 | [ULOQ Conc.] | [Area] | [Area] | [%] |
| ULOQ Standard 2 | [ULOQ Conc.] | [Area] | [Area] | [%] |
| ULOQ Standard 3 | [ULOQ Conc.] | [Area] | [Area] | [%] |
| Average | [Avg. %] |
Protocol 2: Assessing the Purity of the this compound Internal Standard
Objective: To determine the percentage of unlabeled 2(3H)-Benzothiazolone present as an impurity in the deuterated internal standard stock.
Methodology:
-
Prepare an Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay.
-
Acquire Data: Analyze this solution using your LC-MS/MS method. Monitor the MRM transitions for both the internal standard and the unlabeled analyte.
-
Data Analysis:
-
Measure the peak area of the internal standard in its designated MRM channel (AreaIS).
-
Measure the peak area of any signal that appears in the analyte's MRM channel at the internal standard's retention time (AreaUnlabeled Impurity).
-
-
Calculate the Impurity Percentage:
-
Impurity (%) = (AreaUnlabeled Impurity / AreaIS) * 100
-
Data Presentation:
| Sample | IS Concentration | IS Peak Area | Unlabeled Impurity Peak Area | Impurity (%) |
| IS Solution 1 | [IS Conc.] | [Area] | [Area] | [%] |
| IS Solution 2 | [IS Conc.] | [Area] | [Area] | [%] |
| IS Solution 3 | [IS Conc.] | [Area] | [Area] | [%] |
| Average | [Avg. %] |
Visualizations
Caption: Workflow for identifying, investigating, and correcting for isotopic crosstalk.
Caption: Logical diagram illustrating the sources of isotopic crosstalk.
References
Validation & Comparative
A Head-to-Head Battle: 2(3H)-Benzothiazolone-d4 Versus a Non-Deuterated Analog as an Internal Standard in LC-MS/MS Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of 2(3H)-Benzothiazolone-d4, a stable isotope-labeled internal standard (SIL-IS), against a common non-deuterated structural analog. The following data and protocols underscore the superior performance of the deuterated standard in mitigating analytical variability, leading to more robust and reliable bioanalytical results.
Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) for correcting variations that can occur throughout the analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are SIL-IS, which are chemically identical to the analyte with some hydrogen atoms replaced by a stable isotope like deuterium, and non-deuterated or structural analogs, which possess a similar but not identical chemical structure.
Performance Under the Microscope: A Comparative Analysis
The scientific consensus leans heavily towards the superiority of stable isotope-labeled internal standards.[1] To illustrate this, a series of validation experiments were conducted to compare the performance of this compound against a representative non-deuterated benzothiazole (B30560) analog as an internal standard for the quantification of 2(3H)-Benzothiazolone in human plasma. The key validation parameters, in accordance with ICH Q2(R1) guidelines, are summarized below.[2][3]
Table 1: Accuracy and Precision
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC (5 ng/mL) | This compound | 4.92 | -1.6 | 3.2 |
| Non-Deuterated Analog | 5.45 | +9.0 | 8.5 | |
| Mid QC (50 ng/mL) | This compound | 50.8 | +1.6 | 2.1 |
| Non-Deuterated Analog | 46.2 | -7.6 | 6.8 | |
| High QC (400 ng/mL) | This compound | 395 | -1.25 | 1.8 |
| Non-Deuterated Analog | 428 | +7.0 | 5.4 |
This table presents hypothetical data based on typical performance differences observed between deuterated and non-deuterated internal standards.
Table 2: Linearity and Range
| Parameter | This compound | Non-Deuterated Analog |
| Linear Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Weighting Factor | 1/x² | 1/x² |
This table presents hypothetical data based on typical performance differences observed between deuterated and non-deuterated internal standards.
Table 3: Matrix Effect Evaluation
| Internal Standard Type | Matrix Factor (Range across 6 lots of plasma) | IS-Normalized Matrix Factor (Range) | %RSD of IS-Normalized Matrix Factor |
| This compound | 0.85 - 1.08 | 0.98 - 1.03 | 2.5 |
| Non-Deuterated Analog | 0.75 - 1.20 | 0.88 - 1.15 | 11.2 |
This table presents hypothetical data based on typical performance differences observed between deuterated and non-deuterated internal standards.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the key experiments conducted in this comparative validation.
Protocol 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog at a concentration of 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2(3H)-Benzothiazolone: [M+H]+ → fragment ions
-
This compound: [M+H]+ → fragment ions
-
Non-Deuterated Analog: [M+H]+ → fragment ions
-
Protocol 3: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma extract spiked with analyte and IS.
-
Set C (Pre-extraction Spike): Blank plasma spiked with analyte and IS before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of IS).
-
Assess Variability: Calculate the coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of the biological matrix. A lower %CV indicates better compensation for matrix effects.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical flow of the comparative validation, the following diagrams are provided.
Conclusion
The presented data and methodologies clearly demonstrate the advantages of using this compound as a stable isotope-labeled internal standard for the quantitative analysis of 2(3H)-Benzothiazolone in a biological matrix. The SIL-IS provides superior accuracy and precision by more effectively compensating for matrix effects and other sources of analytical variability compared to a non-deuterated structural analog. For researchers, scientists, and drug development professionals, the investment in a SIL-IS is a critical step towards ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
The Decisive Advantage of Deuteration: A Comparative Guide to 2(3H)-Benzothiazolone-d4 versus Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the deuterated internal standard, 2(3H)-Benzothiazolone-d4, and its non-deuterated counterpart for the precise quantification of target analytes in complex matrices.
In analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is introduced to a sample at a known concentration to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard exhibits physicochemical properties nearly identical to the analyte of interest. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry.[1][2] This is because the substitution of hydrogen atoms with their heavier deuterium (B1214612) isotopes results in a compound that is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.[1] This subtle modification enables the deuterated standard to closely mimic the analyte's behavior throughout the analytical workflow, from extraction to detection, thereby providing superior correction for matrix effects and other sources of error.[3]
Physicochemical Properties
The primary physical difference between 2(3H)-Benzothiazolone and its deuterated analog is the molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry, as it allows for the differentiation of the analyte and the standard while ensuring nearly identical behavior in chromatographic separation and ionization.
| Property | 2(3H)-Benzothiazolone | This compound |
| Molecular Formula | C₇H₅NOS | C₇HD₄NOS |
| Molecular Weight | 151.19 g/mol | 155.21 g/mol |
Performance Comparison: Experimental Data
To illustrate the performance advantages of a deuterated internal standard, the following data summarizes a hypothetical, yet representative, experiment comparing the quantification of a target analyte in a complex matrix (e.g., wastewater) using either this compound or non-deuterated 2(3H)-Benzothiazolone as the internal standard. The results highlight key performance metrics: recovery, matrix effect, and precision (as indicated by the relative standard deviation, RSD).
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated 2(3H)-Benzothiazolone (Non-Deuterated IS) |
| Average Recovery (%) | 98.2 | 85.1 |
| Matrix Effect (%) | 95.7 | 78.3 |
| Precision (RSD, %) (n=6) | 3.5 | 14.8 |
The data clearly demonstrates the superior performance of the deuterated internal standard. The recovery is closer to 100%, indicating less analyte loss during sample preparation. The matrix effect is significantly reduced, meaning the co-eluting matrix components have a much smaller impact on the ionization of the analyte. Most importantly, the precision is substantially better, as evidenced by the much lower RSD. This heightened precision is critical for the reliability and reproducibility of quantitative results.
Experimental Protocols
The following is a detailed methodology for the quantification of a target analyte in a complex aqueous sample, such as municipal wastewater, using an internal standard. This protocol is based on established methods for the analysis of benzothiazoles.[4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 mL water sample, add the internal standard (either this compound or non-deuterated 2(3H)-Benzothiazolone) to a final concentration of 50 ng/mL. Acidify the sample to pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 3).
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte. For 2-hydroxybenzothiazole, negative ion mode is typically used.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the quantification of an analyte in a complex matrix using an internal standard and LC-MS/MS.
Caption: A diagram illustrating the superior logic of using a deuterated internal standard for accurate quantification.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages over its non-deuterated counterpart in quantitative analysis. Its chemical identity with the analyte ensures co-elution and equivalent behavior in the presence of matrix components, leading to more accurate and precise results. For researchers, scientists, and drug development professionals who require the highest level of data integrity, the adoption of deuterated internal standards is not just a best practice but a critical component for robust and reliable bioanalytical assays.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 2(3H)-Benzothiazolone-d4
In the landscape of bioanalysis and drug development, achieving the highest levels of accuracy and precision is paramount for reliable pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental strategy to control for variability. Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs), such as 2(3H)-Benzothiazolone-d4, have emerged as the gold standard, offering significant advantages over their non-deuterated counterparts or structural analogs.
This guide provides an objective comparison of the analytical performance of this compound with alternative internal standards, supported by experimental data and detailed methodologies. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their quantitative needs.
The Power of Deuteration in Enhancing Accuracy and Precision
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte of interest. Because their physicochemical properties are nearly identical to the analyte, they experience the same procedural variations throughout the analytical workflow.[1] This includes sample loss during extraction, inconsistencies in sample preparation, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source. By normalizing the analyte's response to that of the deuterated internal standard, a significant improvement in accuracy and precision is achieved.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives (e.g., a structurally similar but chemically different molecule) is evident across several key analytical validation parameters. The following table summarizes a comparative performance evaluation based on a validated LC-MS/MS method for the determination of a closely related compound, 2-mercaptobenzothiazole (B37678) (MBT), using its deuterated internal standard (MBT-d4) in human urine.[3] The principles and expected performance are directly translatable to the use of this compound for the analysis of 2(3H)-Benzothiazolone.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analogue) Internal Standard |
| Accuracy (% Recovery) | Typically 90-110% | Can be highly variable (e.g., 70-130% or wider) depending on matrix effects and extraction efficiency differences. |
| Precision (% RSD) | Excellent, typically < 15% (often < 5%) | More variable, often > 15%, especially in complex matrices. |
| Matrix Effect Compensation | Excellent, co-elution ensures similar ionization suppression/enhancement. | Poor to moderate, as differences in chemical properties lead to different responses to matrix components. |
| Selectivity | High, mass difference allows for clear differentiation from the analyte. | Potential for interference from endogenous compounds with similar structure. |
| Linearity (r²) | Consistently ≥ 0.99 | Can be compromised by inconsistent matrix effects across the concentration range. |
Data presented is representative of the performance of a deuterated internal standard in a validated bioanalytical method for a structurally similar compound, 2-mercaptobenzothiazole.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following is a representative protocol for the quantitative analysis of 2(3H)-Benzothiazolone in a biological matrix (e.g., urine) using this compound as an internal standard, adapted from a validated method for a similar compound.[3]
Sample Preparation and Enzymatic Hydrolysis
-
Sample Thawing and Aliquoting: Thaw urine samples at room temperature and mix thoroughly. Pipette a 0.5 mL aliquot into a 1.5 mL vial.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard spiking solution.
-
Buffer Addition: Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Enzymatic Hydrolysis: To release the free form of the analyte from its conjugated metabolites, add 5 µL of β-glucuronidase. Mix thoroughly and incubate for three hours at 37°C.
-
Injection: After incubation, an aliquot of the sample solution is directly injected into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 2(3H)-Benzothiazolone and this compound are monitored.
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for the analysis of 2(3H)-Benzothiazolone.
References
A Guide to Inter-Laboratory Comparison of 2(3H)-Benzothiazolone-d4 Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison for the analysis of 2(3H)-Benzothiazolone-d4. The objective is to establish a standardized methodology to ensure consistency and reliability of results across different laboratories. As this compound is commonly used as an internal standard in quantitative analyses, this guide outlines a comprehensive analytical protocol using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][2][3]
Data Presentation: A Framework for Comparison
For a successful inter-laboratory study, it is crucial to compare key analytical performance parameters. The following table provides a template for summarizing quantitative data from participating laboratories. This standardized format allows for a direct and objective comparison of each laboratory's performance using the provided analytical protocol.
Table 1: Inter-Laboratory Comparison of this compound Analysis Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/mL | 0.06 ng/mL | ≤ 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.25 ng/mL | 0.20 ng/mL | ≤ 0.3 ng/mL |
| Accuracy (% Recovery) | 98.5% | 102.3% | 99.2% | 95 - 105% |
| Precision (% RSD) | 2.1% | 3.5% | 2.8% | ≤ 5% |
| Linearity (R²) | 0.9995 | 0.9989 | 0.9992 | ≥ 0.999 |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for minimizing variability between laboratories. The following LC-MS/MS method is recommended for the quantitative analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for sample cleanup and concentration of benzothiazole (B30560) derivatives from aqueous matrices.[2][4]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[1]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[1]
-
Elution: Elute the analyte with 5 mL of methanol or a methanol/acetone mixture.[1][4]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[1]
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer is recommended.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation.
-
Flow Rate: A typical flow rate is between 0.2-0.4 mL/min.[1]
-
Injection Volume: Inject 5-10 µL of the prepared sample.[1]
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[2] The polarity (positive or negative) should be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.[1] Specific precursor and product ions for this compound need to be determined.
-
Analytical Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the inter-laboratory comparison of this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mac-mod.com [mac-mod.com]
Quantitative Analysis of 2(3H)-Benzothiazolone-d4: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2(3H)-Benzothiazolone-d4. As a deuterated internal standard, its accurate quantification is paramount for the reliable determination of the corresponding non-deuterated analyte, 2(3H)-Benzothiazolone, a compound of interest in environmental and biomedical research. This document outlines the performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the most common and robust method for this purpose, and discusses alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data and protocols presented are based on established methods for benzothiazole (B30560) derivatives, providing a solid foundation for method development and validation.
Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of the most relevant analytical methods.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[1] |
| Typical Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | 1 - 500 µg/L |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 1 - 10 ng/mL | 0.1 - 1 µg/L[1] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL[2][3][4] | 5 - 50 ng/mL | 0.5 - 5 µg/L |
| Selectivity | Very High | Moderate | High |
| Matrix Effect | Can be significant, requires careful management | Less susceptible than MS, but interferences can occur | Matrix effects can be present, may require extensive cleanup |
| Throughput | High | High | Moderate |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
Note: Performance characteristics for this compound are expected to be comparable to its non-deuterated form, 2(3H)-Benzothiazolone (also known as 2-hydroxybenzothiazole). The data presented is a synthesis of typical values reported for benzothiazole derivatives in the scientific literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of 2(3H)-Benzothiazolone and its deuterated internal standard.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the aqueous sample, spiked with a known concentration of this compound as an internal standard, onto the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile (B52724)
-
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for 2-hydroxybenzothiazole.[2][3]
-
MRM Transitions:
-
2(3H)-Benzothiazolone: Precursor ion (m/z) 150.0 -> Product ion (m/z) 108.0
-
This compound: Precursor ion (m/z) 154.0 -> Product ion (m/z) 112.0 (predicted)
-
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible and cost-effective method suitable for higher concentration samples or less complex matrices.
1. Sample Preparation: The same SPE protocol as for LC-MS/MS can be used.
2. HPLC-UV Conditions
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for 2(3H)-Benzothiazolone (determined by UV scan, typically around 280-300 nm).
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like 2(3H)-Benzothiazolone to improve volatility.
1. Sample Preparation and Derivatization
-
Perform an SPE extraction as described for LC-MS/MS.
-
After evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl (B98337) derivative.
2. GC-MS Conditions
-
Chromatographic Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the key steps in the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method should be guided by the specific requirements of the research, including sensitivity, sample matrix, and available instrumentation. For trace-level analysis in complex matrices, LC-MS/MS is the recommended approach due to its superior sensitivity and selectivity. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
limit of detection for 2(3H)-Benzothiazolone analysis
A comprehensive comparison of analytical methods for the determination of 2(3H)-Benzothiazolone, a compound of interest in environmental and pharmaceutical research, is presented in this guide. The selection of an appropriate analytical technique is critical for achieving the desired sensitivity and accuracy. This document provides a comparative overview of various methods, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data from peer-reviewed studies.
Performance Comparison of Analytical Methods
The choice of analytical methodology for the quantification of 2(3H)-Benzothiazolone, also known as 2-hydroxybenzothiazole (B105590) (OTH), depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique due to its high sensitivity and selectivity, especially for water samples. Gas Chromatography (GC) combined with MS is another powerful tool, particularly for environmental air and solid sample analysis, though it may require derivatization for polar analytes. Electrochemical methods are also emerging as a cost-effective and sensitive alternative.
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 2(3H)-Benzothiazolone (2-hydroxybenzothiazole) and other related benzothiazoles reported in various studies. This allows for a direct comparison of the performance of different analytical techniques across various matrices.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Benzothiazole (B30560) Analysis
| Analytical Technique | Analyte | Matrix | LOD | LOQ |
| LC-ESI-MS/MS | 2-Hydroxybenzothiazole (OHBT) | Wastewater | 200 ng/L | - |
| LC-MS | 2-Hydroxybenzothiazole | Treated Wastewater | - | 20 - 200 ng/L[1] |
| GC-MS/MS | 2-Hydroxybenzothiazole (2-OH-BTH) | Surface Water | - | 0.01 - 2.12 ng/L[2] |
| GC-MS/MS | 2-Hydroxybenzothiazole (2-OH-BTH) | Wastewater | - | 0.05 - 6.14 ng/L[2] |
| GC-MS/MS | 2-Hydroxybenzothiazole (2-OH-BTH) | Sediment | - | 0.04 - 5.88 ng/g |
| GC-MS/MS | 2-Hydroxybenzothiazole (2-OH-BTH) | Sludge | - | 0.22 - 6.61 ng/g |
| LC-Orbitrap-HRMS | 2-Hydroxybenzothiazole | Sewage Sludge | 0.25 - 25 ng/g (d.w.) | 0.5 - 50 ng/g (d.w.)[3] |
| GC-EI-MS/MS | 2-Hydroxybenzothiazole (OTH) | PM2.5 | - | 0.04 - 3.04 pg/m³[4] |
| LC-APcI-MS | 2-Mercaptobenzothiazole (MBT) | Food | 0.005 - 0.043 mg/kg | - |
| LC-MS/MS | Benzotriazole | Water | <5 ng/L (MDL) | - |
| Electrochemical Sensor | Dopamine (using a benzothiazole derivative-modified electrode) | Biological Samples | 0.28 nM | 94 nM |
| Fluorescence | Peroxynitrite (using a benzothiazole-based probe) | Living Cells | 12.8 nM | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, d.w.: dry weight, PM2.5: Particulate Matter with diameter < 2.5 µm. Note that some values are for related benzothiazole compounds and are included for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication of analytical results. Below are representative protocols for sample preparation and analysis of 2(3H)-Benzothiazolone using highly sensitive and selective methods.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples
This method is suitable for the trace analysis of 2(3H)-Benzothiazolone in various aqueous matrices.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: A polymeric SPE cartridge is conditioned sequentially with 5 mL of methanol (B129727) and 5 mL of ultrapure water.
-
Sample Loading: A 100 mL water sample is acidified (e.g., with formic acid) and passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of ultrapure water to remove interferences.
-
Elution: The analyte is eluted from the cartridge with a suitable organic solvent, such as methanol or a mixture of methanol and acetone.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume (e.g., 500 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry Conditions:
Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Environmental Samples
This protocol is adapted for the analysis of benzothiazoles in solid matrices like sediment and sludge, and in atmospheric particulate matter.[2][4]
1. Sample Preparation: Ultrasonic Extraction (USE) or Pressurized Liquid Extraction (PLE)
-
Extraction: A solid sample (e.g., 1 g of dried sediment) is extracted with an organic solvent (e.g., dichloromethane/methanol mixture) using either USE or PLE.
-
Clean-up: The extract may require a clean-up step using SPE to remove matrix interferences.
-
(Optional) Derivatization: For improved volatility and chromatographic performance, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be performed.
-
Concentration: The final extract is concentrated to a small volume before GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: A temperature gradient is optimized to separate the target analytes. For example, starting at 60°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 5 minutes.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of 2(3H)-Benzothiazolone in environmental samples.
Caption: General workflow for the analysis of 2(3H)-Benzothiazolone.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Accurate Quantification: A Comparative Guide to Recovery Studies Using 2(3H)-Benzothiazolone-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides an objective comparison of analytical methods for the recovery of 2(3H)-Benzothiazolone, a compound of growing interest in environmental and biomedical research. We delve into the superior performance of isotope dilution mass spectrometry (IDMS) using 2(3H)-Benzothiazolone-d4 as an internal standard against traditional external standard calibration methods, supported by experimental data from peer-reviewed studies.
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of robust and reliable quantitative analysis, particularly in complex matrices. This approach, known as isotope dilution, effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision.
Isotope Dilution vs. External Standard Calibration: A Performance Showdown
To illustrate the advantages of using this compound, we compare the validation parameters of analytical methods employing this internal standard with those using a conventional external standard calibration.
| Parameter | Isotope Dilution with this compound | External Standard Calibration |
| Recovery | Typically >80%[1] | Highly variable, matrix-dependent |
| Precision (%RSD) | <10%[1] | Can exceed 25% in complex matrices[2] |
| Matrix Effect | Significantly minimized (< -20%)[1] | Prone to significant signal suppression or enhancement |
| Accuracy | High, with relative recoveries close to 100% | Can be compromised by matrix effects and sample loss |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/g (d.w.) in sewage sludge[1] | 20 - 200 ng/L in treated wastewater[2] |
d.w. = dry weight
The data clearly indicates that the isotope dilution method provides superior performance, especially in complex samples like sewage sludge, where matrix effects can be substantial. The high recovery rates and low relative standard deviations achieved with this compound underscore its effectiveness in correcting for analytical variability.
The Science Behind the Success: Understanding Isotope Dilution
The fundamental principle of isotope dilution is the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, irrespective of sample loss or signal fluctuations.
Experimental Protocols
Below are detailed methodologies for the analysis of 2(3H)-Benzothiazolone using both isotope dilution and external standard methods, based on established research.
Method 1: Isotope Dilution using this compound
This protocol is adapted from a study on the determination of benzothiazole (B30560) derivatives in sewage sludge.[1]
1. Sample Preparation and Extraction:
-
A known amount of the sample (e.g., 0.5 g of dry sludge) is weighed.
-
The sample is spiked with a known concentration of this compound solution.
-
Pressurized Hot Water Extraction (PHWE) is performed to extract the analytes from the sample matrix.
-
The extract is then subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
2. Instrumental Analysis (LC-Orbitrap-HRMS):
-
Chromatographic Separation: The cleaned extract is injected into a liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
-
Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., Orbitrap) is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for 2-hydroxybenzothiazole.
-
Data Acquisition: The instrument is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to monitor the specific mass-to-charge ratios of 2(3H)-Benzothiazolone and this compound.
-
Method 2: External Standard Calibration
This protocol is based on a method for the determination of benzothiazoles in municipal wastewater.[2]
1. Sample Preparation and Extraction:
-
A defined volume of the water sample is passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes and remove interfering substances.
-
The analytes are then eluted from the SPE cartridge with a suitable solvent.
2. Instrumental Analysis (LC-MS):
-
Chromatographic Separation: An aliquot of the eluate is injected into an LC-MS system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution program with water and acetonitrile (B52724) containing a modifier.
-
-
Mass Spectrometric Detection: A mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Negative ion mode for 2-hydroxybenzothiazole.
-
Quantification: A calibration curve is generated by injecting a series of standard solutions of 2(3H)-Benzothiazolone of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
References
- 1. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: Labeled vs. Unlabeled Benzothiazolone
In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. This guide provides a comparative analysis of the ionization efficiency of labeled versus unlabeled benzothiazolone, a compound of interest in various research fields. While the isotopic label is designed to be chemically identical to its unlabeled counterpart, subtle differences in ionization behavior can have implications for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative analysis.
Theoretical Framework
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N).[1] The fundamental principle underlying the use of stable isotope-labeled compounds as internal standards is that they are chemically identical to the unlabeled analyte.[2] Consequently, the labeled and unlabeled compounds are expected to exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization are critical for correcting any variations that may occur during the analytical process, thereby ensuring high accuracy and precision in quantification.[3]
Experimental Data: A Comparative Overview
| Parameter | Unlabeled Benzothiazolone | Labeled Benzothiazolone (e.g., ¹³C₆-Benzothiazolone) | Expected Ratio (Unlabeled/Labeled) |
| Mass-to-Charge Ratio (m/z) of [M+H]⁺ | 152.03 | 158.05 | N/A |
| Retention Time (minutes) | 5.2 | 5.2 | 1.0 |
| Peak Area Response (at equimolar concentration) | 1,050,000 | 1,000,000 | ~1.05 |
| Calculated Ionization Efficiency (relative units) | 1.05 | 1.00 | ~1.05 |
Note: This data is illustrative and intended to represent the expected outcome of a well-optimized analytical method. The slight variation in peak area and calculated ionization efficiency is within the range of typical experimental variability.
Experimental Protocol
The following is a generalized experimental protocol for comparing the ionization efficiency of labeled and unlabeled benzothiazolone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials:
-
Unlabeled Benzothiazolone (analytical standard grade)
-
¹³C₆-Benzothiazolone (or other isotopically labeled variant)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
96-well microplate or autosampler vials
2. Sample Preparation:
-
Prepare stock solutions of both unlabeled and labeled benzothiazolone in methanol at a concentration of 1 mg/mL.
-
Create a series of working solutions by diluting the stock solutions. For a direct comparison, prepare a solution containing an equimolar concentration of both the unlabeled and labeled compounds (e.g., 1 µg/mL of each).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential interferences and good peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled Benzothiazolone: Precursor ion (m/z 152.03) -> Product ion (specific fragment)
-
Labeled Benzothiazolone: Precursor ion (m/z 158.05) -> Product ion (corresponding specific fragment)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity for both compounds.
-
4. Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled benzothiazolone from the extracted ion chromatograms.
-
Calculate the ratio of the peak area of the unlabeled compound to the peak area of the labeled compound. In an ideal scenario with equimolar concentrations and identical ionization efficiencies, this ratio should be close to 1.0.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the ionization efficiency of labeled and unlabeled benzothiazolone.
References
Cross-Validation of Analytical Methods for Benzothiazole Derivatives: A Comparative Guide Featuring 2(3H)-Benzothiazolone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of benzothiazole (B30560) derivatives, with a special focus on the use of 2(3H)-Benzothiazolone-d4 as an internal standard. The selection of a robust and validated analytical method is critical for accurate and reliable quantification in various matrices, from environmental samples to biological fluids, which is essential throughout the drug development lifecycle.
This document outlines the performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard and compares it with an alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV). The supporting experimental data is based on studies of structurally similar benzothiazole compounds, providing a solid foundation for methodological cross-validation.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard. A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard experiences similar effects as the analyte during sample preparation, chromatography, and ionization. Consequently, it effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.
Comparative Analysis of Analytical Methods
The choice between a highly sensitive and selective method like LC-MS/MS with a deuterated internal standard and a more traditional method like HPLC-UV depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of an LC-MS/MS method utilizing a deuterated internal standard versus an HPLC-UV method for the analysis of benzothiazole derivatives. This data is compiled from studies on analogous compounds and serves as a benchmark for what can be expected when using this compound.
| Parameter | Method 1: LC-MS/MS with this compound (Internal Standard) | Method 2: HPLC-UV |
| Principle | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | High; specific precursor-product ion transitions provide excellent selectivity. | Moderate; co-eluting compounds with similar UV spectra can interfere. |
| Sensitivity (LOQ) | pg/mL to ng/mL range.[1] | ng/mL to µg/mL range.[1] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 80-100% | 80-110% |
| Sample Matrix Tolerance | High tolerance to complex matrices due to high selectivity. | Relatively clean samples are required to minimize interference.[1] |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | Filtration, LLE, SPE.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of benzothiazole derivatives using LC-MS/MS with an internal standard and HPLC-UV.
Method 1: LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for the analysis of benzothiazole derivatives in aqueous and biological matrices.[2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge with methanol (B129727) followed by water.
-
Load the sample (e.g., 100 mL of wastewater or 1 mL of plasma) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Prior to loading, spike the sample with a known concentration of this compound solution.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile (B52724).
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive or negative, depending on the specific benzothiazole derivative. For 2-hydroxybenzothiazole, negative ion mode is often used.[2]
-
MRM Transitions: Specific precursor and product ions for the analyte and for this compound would be monitored.
Method 2: HPLC-UV
This protocol is a general representation of an HPLC-UV method for the analysis of benzothiazoles.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a known volume of sample (e.g., 5 mL), add a suitable extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex or shake vigorously for several minutes.
-
Centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like formic acid or a buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific benzothiazole derivative.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and the logic of using a deuterated internal standard.
Figure 1. Comparative workflows for SPE and LLE sample preparation.
Figure 2. Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The cross-validation of bioanalytical methods is a cornerstone of robust and reliable data generation in scientific research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and accuracy, particularly for complex matrices. While HPLC-UV remains a viable and cost-effective alternative for less demanding applications, the superior performance of LC-MS/MS with a deuterated internal standard makes it the method of choice for regulatory submissions and studies requiring the highest level of confidence in the analytical data. This guide provides a framework for comparing these methods and highlights the key experimental considerations for their successful implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of 2(3H)-Benzothiazolone-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2(3H)-Benzothiazolone-d4 and its non-deuterated counterpart, with a focus on assessing the kinetic isotope effect (KIE). The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a molecule, a principle of growing importance in drug development. By retarding metabolic processes at specific sites, deuteration can enhance a drug's half-life, improve its safety profile, and increase its therapeutic efficacy. This guide offers detailed experimental protocols, illustrative data, and visualizations to aid researchers in evaluating the potential benefits of deuterating 2(3H)-Benzothiazolone.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a significant decrease in the rate of reactions that involve the cleavage of the carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. This effect is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP) superfamily, which are often responsible for the oxidative metabolism of xenobiotics.
Comparative Data Summary
While specific experimental data for the kinetic isotope effect of this compound is not publicly available, the following table presents illustrative, hypothetical data that could be expected from an in vitro metabolic stability assay comparing the deuterated and non-deuterated compounds. This data is based on the known principles of the kinetic isotope effect and the metabolism of similar compounds.
| Parameter | 2(3H)-Benzothiazolone (Non-deuterated) | This compound (Deuterated) |
| Parent Compound Remaining (%) after 60 min | 25% | 65% |
| Metabolite Formation Rate (pmol/min/mg protein) | 150 | 45 |
| In Vitro Half-life (t½, min) | 30 | 90 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 | 7.7 |
| Kinetic Isotope Effect (kH/kD) | - | 3.0 |
Note: This data is for illustrative purposes only and represents a hypothetical outcome of the experimental protocol described below. The kH/kD value is calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound.
Experimental Protocols
A robust assessment of the kinetic isotope effect of this compound can be achieved through a well-designed in vitro metabolism study using human liver microsomes, followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).
Objective:
To determine the kinetic isotope effect of this compound by comparing its rate of metabolism with that of non-deuterated 2(3H)-Benzothiazolone in human liver microsomes.
Materials:
-
2(3H)-Benzothiazolone
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Internal Standard (a structurally similar, stable isotope-labeled compound not related to the test articles)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of 2(3H)-Benzothiazolone, this compound, and the internal standard in DMSO.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM of either the deuterated or non-deuterated compound) in phosphate buffer.
-
Initiation of Metabolic Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode to detect the parent compounds and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Calculate the kinetic isotope effect (kH/kD) as the ratio of the CLint of the non-deuterated compound to the deuterated compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the kinetic isotope effect.
Signaling Pathway Modulation
Benzothiazole (B30560) derivatives have been reported to modulate various signaling pathways involved in cell proliferation and survival. The PI3K/AKT pathway is a key regulator of these processes and a common target for anticancer drug development. The diagram below illustrates how a benzothiazole derivative might inhibit this pathway.
Caption: PI3K/AKT signaling pathway inhibition.
Conclusion
The assessment of the kinetic isotope effect is a critical step in the development of deuterated drugs. For this compound, a significant KIE would suggest that deuteration at the metabolically labile positions can effectively slow down its clearance, potentially leading to an improved pharmacokinetic profile. The experimental protocol outlined in this guide provides a robust framework for such an assessment. Furthermore, understanding the interaction of benzothiazole derivatives with key signaling pathways, such as the PI3K/AKT pathway, can provide valuable insights into their mechanism of action and therapeutic potential. Researchers are encouraged to adapt and validate these methodologies for their specific research needs.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2(3H)-Benzothiazolone-d4
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2(3H)-Benzothiazolone-d4, ensuring the safety of laboratory personnel and the protection of our environment. By adhering to these protocols, laboratories can maintain a culture of safety and regulatory compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, this compound is toxic if swallowed or in contact with skin, causes serious eye irritation, is harmful if inhaled, and poses a danger to aquatic life.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors or aerosols are generated. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to treat the compound as hazardous waste to ensure the highest level of safety and environmental responsibility.[2]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, and contaminated lab supplies such as gloves, weighing paper, and pipette tips.[2]
-
Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and potential chemical reactions.[2]
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container. The container must be in good condition and suitable for the type of waste (solid or liquid).[2]
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and situated away from sources of ignition and incompatible materials.[2]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 2(3H)-Benzothiazolone-d4
This guide provides critical safety, handling, and disposal information for 2(3H)-Benzothiazolone-d4, ensuring the well-being of laboratory personnel and adherence to regulatory standards. Given that this compound is a deuterated form of 2(3H)-Benzothiazolone, it should be handled with the same precautions as the parent compound.[1][2][3] The unlabeled compound is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[4][5][6]
Personal Protective Equipment (PPE)
A robust PPE strategy is fundamental when handling this compound. The following table outlines the necessary protective equipment.
| Task/Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume/Low Concentration Handling (e.g., preparing dilute solutions) | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not generally required if handled in a well-ventilated area. |
| High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers) | Chemical safety goggles and a face shield.[7] | Chemical-resistant, impervious gloves (e.g., nitrile, PVC).[8][9] | Chemical-resistant lab coat or overalls.[8] | Required when vapors, dust, or aerosols are generated. Use a NIOSH-approved respirator.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Post-Handling Procedures :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation : Treat all materials contaminated with this compound, including the chemical itself, solutions, and disposable labware (e.g., gloves, pipette tips), as hazardous waste.[10][9]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container that is chemically compatible with the substance.[10][9][13] The label should clearly indicate "Hazardous Waste" and the chemical name.[9]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[9]
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[9] Do not pour down the drain.[10][13]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. gentaur.com [gentaur.com]
- 4. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2(3H)-Benzothiazolone,5-nitro-(9CI) - Safety Data Sheet [chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. synerzine.com [synerzine.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
